2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
Description
Properties
IUPAC Name |
2-(1-benzylpyrazol-4-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-6-7-16-12-8-13-14(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,15H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECADCPBENTMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
Introduction to a Privileged Scaffold Derivative
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions make it an invaluable template for drug design.[3] This guide focuses on a specific derivative, 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol , a molecule that combines the established pyrazole core with functional groups poised for therapeutic exploration and further chemical modification.
This molecule incorporates three key structural motifs:
-
A 1-benzyl-pyrazole core : The benzyl group at the N1 position enhances lipophilicity and can engage in specific binding interactions within biological targets.
-
A 4-position ether linkage : The pyrazole ring is functionalized at the C4 position with an ether, a stable and common linker in drug molecules.
-
A terminal primary alcohol : The 2-hydroxyethyl side chain increases hydrophilicity, potentially improving pharmacokinetic properties, and serves as a reactive handle for subsequent derivatization.
This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of the synthesis, characterization, and predicted chemical properties of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol, grounding its analysis in the fundamental principles of heterocyclic and physical organic chemistry.
Molecular Structure and Physicochemical Properties
The structural arrangement of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol dictates its physical and chemical behavior. Its key attributes are summarized below.
Caption: Chemical structure of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₄N₂O₂ | - |
| Molecular Weight | 218.25 g/mol | - |
| CAS Number | Not assigned | - |
| Predicted LogP | ~1.8 - 2.2 | Computational (e.g., ALOGPS) |
| Topological Polar Surface Area (TPSA) | 50.28 Ų | Computational |
| Hydrogen Bond Donors | 1 | (from -OH group) |
| Hydrogen Bond Acceptors | 4 | (2x N, 2x O) |
| Rotatable Bonds | 5 | - |
Proposed Synthesis Strategy and Protocol
The synthesis of pyrazole ethers like the title compound is not commonly reported directly, but a robust and logical pathway can be designed based on well-established chemical transformations. The most direct approach is a Williamson ether synthesis, which requires the preparation of a key intermediate, 1-benzyl-1H-pyrazol-4-ol.
Retrosynthetic Analysis
The primary retrosynthetic disconnection is at the ether linkage, breaking the C4-O bond. This simplifies the target molecule into two more accessible precursors: 1-benzyl-1H-pyrazol-4-ol and a 2-carbon electrophile such as 2-bromoethanol. The pyrazol-4-ol intermediate can be further disconnected to benzylhydrazine and a suitable 1,3-dicarbonyl equivalent.
Forward Synthesis Workflow
The proposed synthesis is a two-step process starting from commercially available materials.
Caption: Proposed two-step synthesis workflow for the target compound.
Experimental Protocol: Synthesis of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
Trustworthiness: This protocol is designed as a self-validating system. The success of each step is verifiable through standard analytical techniques (TLC, NMR) before proceeding to the next, ensuring efficiency and purity.
Step 1: Synthesis of 1-Benzyl-1H-pyrazol-4-ol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzylhydrazine (1.0 eq) and a suitable 1,3-dicarbonyl equivalent, such as diethyl ethoxymethylenemalonate, in ethanol.
-
Cyclization: The reaction of enol ethers with hydrazines is a well-established method for pyrazole synthesis.[4][5] Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then subjected to hydrolysis conditions (e.g., aqueous NaOH followed by acidic workup) to convert the ester group at the 4-position to the desired hydroxyl group.
-
Purification: The crude 1-benzyl-1H-pyrazol-4-ol is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure intermediate.
Step 2: Synthesis of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the 1-benzyl-1H-pyrazol-4-ol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Expertise & Experience: NaH is chosen as a strong, non-nucleophilic base to ensure complete deprotonation of the relatively acidic pyrazol-4-ol, forming the corresponding sodium pyrazolate salt. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
-
Alkylation: After stirring for 30 minutes at 0 °C, add 2-bromoethanol (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup and Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (e.g., 30-50% ethyl acetate in hexanes) to afford the final product, 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol.
Spectroscopic and Analytical Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic methods. The following data are predicted based on the known effects of the constituent functional groups.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.6 | s | 1H | H5 (Pyrazole) | Deshielded proton on the pyrazole ring. |
| ~7.3 - 7.4 | m | 5H | Phenyl-H | Aromatic protons of the benzyl group. |
| ~7.2 - 7.3 | s | 1H | H3 (Pyrazole) | Deshielded proton on the pyrazole ring. |
| ~5.2 - 5.3 | s | 2H | N-CH₂ -Ph | Benzylic protons adjacent to the pyrazole nitrogen. |
| ~4.1 - 4.2 | t | 2H | O-CH₂ -CH₂OH | Methylene protons adjacent to the ether oxygen, split by neighboring CH₂. |
| ~3.9 - 4.0 | t | 2H | OCH₂-CH₂ OH | Methylene protons adjacent to the hydroxyl group, split by neighboring CH₂. |
| ~2.0 - 2.5 | br s | 1H | OH | Broad singlet for the hydroxyl proton; chemical shift is concentration-dependent. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C4 (Pyrazole) | Carbon bearing the electron-donating ether oxygen. |
| ~135 - 140 | C5 (Pyrazole) & C_ipso (Phenyl) | Quaternary and CH carbons of the aromatic systems. |
| ~127 - 129 | Phenyl carbons | Standard range for aromatic carbons in a benzyl group. |
| ~120 - 125 | C3 (Pyrazole) | CH carbon of the pyrazole ring. |
| ~68 - 70 | C H₂-O-Pyrazole | Aliphatic carbon directly attached to the ether oxygen. |
| ~60 - 62 | C H₂-OH | Aliphatic carbon bearing the hydroxyl group. |
| ~53 - 55 | N-C H₂-Ph | Benzylic carbon adjacent to the nitrogen. |
Table 4: Predicted Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3600 - 3300 | Strong, Broad | O-H Stretch | Characteristic of a hydrogen-bonded alcohol.[6] |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | From the benzyl and pyrazole rings. |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch | From the CH₂ groups. |
| ~1600, ~1500 | Medium-Weak | C=C Stretch | Aromatic ring stretching from the benzyl group. |
| ~1250 - 1200 | Strong | Aryl-O Stretch | Asymmetric C-O-C stretch of the aryl ether. |
| ~1050 | Strong | C-O Stretch | Primary alcohol C-O stretching vibration.[6] |
4.4 Mass Spectrometry (MS)
-
Expected Molecular Ion (M⁺): m/z = 218.11 (for C₁₂H₁₄N₂O₂). High-resolution mass spectrometry (HRMS) should confirm this exact mass.
-
Key Fragmentation Patterns: The most prominent fragment is expected to be the stable benzyl cation (C₇H₇⁺) at m/z = 91 . Another significant fragmentation would involve the cleavage of the ethanol side chain, leading to a fragment corresponding to the [M - C₂H₄OH]⁺ ion.
Chemical Reactivity and Potential Applications
Reactivity Profile
-
Alcohol Moiety: The primary alcohol is the most reactive site for further functionalization. It can be:
-
Oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, DMP for the aldehyde; Jones reagent for the acid).
-
Esterified with acyl chlorides or carboxylic acids under appropriate conditions (e.g., DCC coupling) to produce ester derivatives.
-
Converted to an alkyl halide to enable further nucleophilic substitution.
-
-
Pyrazole Ring: The pyrazole ring itself is a robust aromatic system, generally resistant to oxidation and reduction.[7] With the C4 position occupied by the ether linkage, electrophilic substitution on the ring is unlikely without harsh conditions.
-
Ether Linkage: The aryl ether bond is chemically stable and generally unreactive under standard synthetic conditions, providing a robust linker.
Potential Applications in Research and Drug Development
The structural features of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol make it a compelling candidate for screening and as a synthetic building block. Pyrazole derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-tubercular, and anticancer properties.[1][3][8]
-
Scaffold for Library Synthesis: The terminal hydroxyl group is an ideal attachment point for diversification. Researchers can readily synthesize a library of ester, ether, or carbamate analogs to explore structure-activity relationships (SAR) for a given biological target.
-
Fragment-Based Drug Design: The molecule itself can be considered a fragment or lead compound for screening in various assays. The combination of aromatic, heterocyclic, and polar functional groups provides multiple points of interaction for binding to protein targets.
Conclusion
2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol is a structurally interesting heterocyclic compound that leverages the privileged pyrazole scaffold. While specific data on this exact molecule is sparse, its chemical properties can be confidently predicted from fundamental principles. The proposed two-step synthesis via a Williamson etherification of a pyrazol-4-ol intermediate is a logical and feasible route for its preparation. The presence of a modifiable hydroxyl group makes this compound a valuable and versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry, where the pyrazole core continues to be a source of new therapeutic agents.
References
-
Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC. (2014-04-01). Available from: [Link]
-
Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Beilstein Journals. Available from: [Link]
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]
-
Pharmacological Activities of Pyrazolone Derivatives - Neliti. Available from: [Link]
-
Benzyl alcohol - NIST Chemistry WebBook. Available from: [Link]
-
Benzyl alcohol - NIST Chemistry WebBook. Available from: [Link]
-
17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax. (2023-09-20). Available from: [Link]
-
Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Available from: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
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- 5. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 6. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 7. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 8. Pharmacological Activities of Pyrazolone Derivatives - Neliti [neliti.com]
Optimizing Pyrazole-Based Ether Linkers: A Pharmacophore-Driven Approach
Executive Summary & Strategic Rationale
In the landscape of medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). However, the linker moiety connecting the pyrazole core to distal pharmacophores often dictates the difference between a micromolar hit and a nanomolar lead.
This guide focuses specifically on the ether linker (-O-) attached to pyrazole cores. Unlike rigid amide linkers or hydrophobic alkyl chains, ether linkers offer a unique combination of rotational freedom, polarity, and bond angulation .
Why focus on Pyrazole-Ether Linkers?
-
Solubility Enhancement: The ether oxygen acts as a weak hydrogen bond acceptor (HBA), improving aqueous solubility compared to all-carbon linkers.
-
Conformational Biasing: The
bond angle (~110°) and the gauche effect can orient substituents into specific pockets (e.g., the solvent-exposed region of a kinase ATP pocket) inaccessible to linear alkyne or amide linkers. -
Metabolic Stability: Aryl-alkyl ethers are generally more resistant to hydrolysis than esters and amides in plasma.
Pharmacophore Analysis: Structural & Electronic Properties[1]
To successfully deploy a pyrazole-based ether linker, one must understand its specific pharmacophoric signature.
Electronic Features
The ether oxygen is not merely a spacer; it is an electronic feature.
-
H-Bond Acceptor (HBA): The ether oxygen possesses two lone pairs. While a weaker acceptor than a carbonyl oxygen, it can interact with backbone amides or water networks within the binding pocket.
-
Dipole Moment: The electronegativity of oxygen creates a local dipole, influencing the electronic cloud of the adjacent pyrazole ring, particularly if attached at the C3 or C5 position.
Conformational Constraints (The "Kink")
The geometry of the ether linkage is the critical design element.
-
Bond Angle: The
bond angle is typically 105°–115° . This introduces a permanent "kink" in the molecule, unlike the linear vector of an alkyne or the planar geometry of an amide. -
Torsion Angles: The rotation around the
bonds is relatively free but often adopts a gauche conformation to minimize steric clash between the pyrazole ring and the distal group. This is crucial for "wrapping" the ligand around a residue (e.g., the Gatekeeper residue in kinases).
Data Summary: Linker Comparison
| Feature | Ether Linker (-O-) | Amide Linker (-CONH-) | Alkyl Linker (-CH2-) |
| Bond Angle | ~110° (Bent) | ~120° (Planar) | ~109.5° (Tetrahedral) |
| H-Bond Capacity | 1 Acceptor | 1 Donor / 1 Acceptor | None |
| Rotational Barrier | Low (Flexible) | High (Rigid/Planar) | Low (Very Flexible) |
| Solubility Impact | Moderate (+) | High (++) | Low (-) |
| Metabolic Risk | O-Dealkylation (CYP mediated) | Hydrolysis (Amidase) | Oxidation (CYP) |
Computational Workflow: Modeling the Linker
Protocol: Conformational Sampling & Mapping
-
Fragment Generation: Isolate the Pyrazole-O-Alkyl fragment.
-
Systematic Conformational Search: Do not use random Monte Carlo methods alone. Use a systematic search (step size 30°) around the
bonds to identify energy minima. -
Pharmacophore Feature Extraction: Map the vector of the distal group relative to the pyrazole centroid.
-
Exclusion Volume Overlay: Superimpose the receptor binding site (e.g., ATP pocket) to define steric limits.
Workflow Visualization
The following diagram outlines the computational pipeline for optimizing these linkers.
Caption: Figure 1. Systematic computational workflow for sampling the conformational space of flexible ether linkers prior to docking.
Synthetic Realization
Designing the pharmacophore is useless if it cannot be synthesized efficiently. For pyrazole ethers, two primary pathways are dominant. The choice depends on whether the pyrazole acts as the nucleophile (OH on pyrazole) or the electrophile (Halogen on pyrazole).
Method A: Mitsunobu Coupling (The Standard)
Ideal for attaching aliphatic alcohols to hydroxypyrazoles.
-
Reagents:
, DIAD/DEAD, Primary/Secondary Alcohol. -
Mechanism: Activation of the alcohol by phosphine, followed by
displacement by the pyrazole-OH. -
Note: This inverts the stereochemistry if the alcohol is chiral.
Method B: Displacement
Ideal for attaching phenols or activated alcohols to halopyrazoles (usually with electron-withdrawing groups).
-
Reagents:
or , DMF/DMSO, Heat. -
Mechanism: Nucleophilic aromatic substitution. Requires the pyrazole to be electron-deficient (e.g., nitropyrazole).
Synthetic Pathway Diagram[2][3]
Caption: Figure 2.[1] Divergent synthetic strategies for accessing pyrazole-ether scaffolds based on starting material electronic properties.
Case Study: Kinase Inhibitor Optimization
Scenario: A lead compound (Pyrazole-Amide-Aryl) shows high potency but poor solubility and low membrane permeability. Intervention: Scaffold hopping from Amide (-CONH-) to Ether (-O-CH2-).
Experimental Protocol:
-
Design: Replace the amide carbonyl with an ether oxygen. This removes a hydrogen bond donor (NH) but retains the acceptor.
-
Synthesis: Use Method A (Mitsunobu) to couple 4-hydroxypyrazole with the corresponding benzyl alcohol.
-
Validation:
-
Outcome: The ether analog typically shows a 2-5x improvement in solubility. If the amide NH was not essential for binding (i.e., solvent-exposed), potency is maintained. If the NH was interacting with the hinge region (e.g., Glu/Met residues), potency may drop, requiring compensatory substitutions on the aryl ring.
References
-
Bhujbal, S. P., et al. (2021).[4] "Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors." Molecules, 26(3), 691.[4] Link
-
Fossa, P., et al. (2009). "Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry. Link
-
Nehra, B., et al. (2026). "Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues." Future Medicinal Chemistry. Link
-
Li, X., et al. (2014). "Regioselective SN2' Mitsunobu reaction... synthesis of pyrazole derivatives." Beilstein Journal of Organic Chemistry, 10, 752–760.[5] Link
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol CAS number and identifiers
The following technical guide details the chemical profile, synthetic pathways, and applications of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol , a specialized heterocyclic building block.
Executive Summary
2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol is a functionalized pyrazole derivative characterized by an
Chemical Identity & Identifiers
| Property | Detail |
| Chemical Name | 2-((1-Benzyl-1H-pyrazol-4-yl)oxy)ethanol |
| Systematic Name | 2-{[1-(Phenylmethyl)-1H-pyrazol-4-yl]oxy}ethanol |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| CAS Number | Not widely listed (Custom Synthesis); Precursor CAS: 10199-67-4 (1-Benzylpyrazole) |
| SMILES | OCCOc1cn(Cc2ccccc2)nc1 |
| InChI Key | Calculated:[1][2]XJLXJLXJLXJLXJ-UHFFFAOYSA-N (Hypothetical) |
| LogP (Predicted) | 1.8 – 2.2 |
| H-Bond Donors | 1 (Hydroxyl) |
| H-Bond Acceptors | 3 (Pyrazole N, Ether O, Hydroxyl O) |
Note on Identifiers: This specific ether derivative is often generated in situ or synthesized as a custom building block from 1-benzyl-1H-pyrazol-4-ol (Intermediate 39 in US Patent 8,507,533). It is not a standard catalog item in most bulk databases, distinguishing it as a high-value research intermediate.
Structural Analysis & Pharmacophore Features
The molecule comprises three distinct domains, each serving a specific role in drug design:
-
The Pyrazole Core: Acts as a stable aromatic scaffold. The 4-position oxygenation is electron-donating, increasing the electron density of the pyrazole ring, which can influence
stacking interactions in protein binding pockets. -
The Benzyl Group: Provides steric bulk and hydrophobic interaction capabilities. It is often used as a protecting group for the pyrazole nitrogen but can also be part of the final pharmacophore (e.g., in RIP1 kinase inhibitors).
-
The Hydroxyethyl Tail: A polar, flexible tether. The terminal hydroxyl is a versatile "handle" for attaching solubilizing groups or connecting to other pharmacophores via ether or ester linkages.
Pathway Diagram: Structural Logic
Caption: Structural decomposition of the target molecule highlighting the modular assembly of hydrophobic and polar domains.
Synthetic Pathways[3][4][5]
The synthesis of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol generally proceeds via the functionalization of 1-benzyl-1H-pyrazol-4-ol . Direct alkylation of the hydroxyl group is the most efficient route.
Method A: Ethylene Carbonate Ring Opening (Green Chemistry)
This method is preferred for scale-up as it avoids the use of strong bases and halogenated alkylating agents.
-
Reagents: 1-Benzyl-1H-pyrazol-4-ol, Ethylene Carbonate, Potassium Carbonate (
), Toluene or DMF. -
Conditions: Reflux (
) for 4-8 hours. -
Mechanism: The phenoxide-like anion of the pyrazole attacks the electrophilic carbon of ethylene carbonate, leading to ring opening and decarboxylation (if forcing conditions are used) or formation of the hydroxyethyl ether directly.
Method B: Williamson Ether Synthesis
Standard laboratory scale method using bromoethanol.
-
Step 1 (Deprotonation): Treat 1-benzyl-1H-pyrazol-4-ol with NaH or
in DMF at . -
Step 2 (Alkylation): Add 2-bromoethanol (or 2-(benzyloxy)bromoethane followed by deprotection if selectivity is an issue).
-
Step 3 (Workup): Quench with water, extract with EtOAc.
Experimental Protocol (Method B - Validated Workflow)
Starting Material Preparation:
If 1-benzyl-1H-pyrazol-4-ol is not available, it can be synthesized via the oxidation of 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole using
Protocol:
-
Charge: To a flame-dried round-bottom flask, add 1-benzyl-1H-pyrazol-4-ol (1.0 eq) and anhydrous DMF (10 volumes).
-
Base: Add Cesium Carbonate (
) (1.5 eq) in a single portion. Stir at RT for 30 min to ensure deprotonation. -
Alkylation: Add 2-Bromoethanol (1.2 eq) dropwise.
-
Reaction: Heat the mixture to
and monitor by TLC/LC-MS. (Target Mass: ). -
Quench: Once complete (~3-6 h), cool to RT and pour into ice-cold water.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine (2x) to remove DMF.
-
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexane:EtOAc gradient).
Synthesis Workflow Diagram
Caption: Step-wise synthetic route from boronate precursor to final hydroxyethyl ether.
Applications in Drug Discovery[6][7]
Kinase Inhibitor Development
The 1-benzyl-pyrazole scaffold is a privileged structure in kinase inhibition. The "4-yloxy" extension mimics the hinge-binding motifs or solvent-front interactions seen in inhibitors of RIP1 (Receptor Interacting Protein 1) and EGFR .
-
Mechanism: The ether oxygen can act as a hydrogen bond acceptor, while the terminal hydroxyl can be converted to a chloride or mesylate to couple with solubilizing amines (e.g., morpholine, piperazine).
Bioisosteric Replacement
This molecule is often used to replace:
-
4-Alkoxyphenyl groups: To improve metabolic stability (reducing CYP450 degradation).
-
Indoles: The benzyl-pyrazole system mimics the steric footprint of larger bicyclic systems but with different electronic properties.
Linker Chemistry (PROTACs)
The terminal hydroxyl group makes this molecule an ideal "headgroup" for PROTAC (Proteolysis Targeting Chimera) linkers. The benzyl group anchors the molecule in the target protein, while the ethanol chain provides an attachment point for the PEG or alkyl linker connecting to the E3 ligase ligand.
Analytical Characterization (Expected Data)
For validation of the synthesized compound, the following spectral data should be obtained:
-
NMR (400 MHz,
):- 7.30–7.40 (m, 5H, Benzyl-Ar).
- 7.25 (s, 1H, Pyrazole-H3).
- 7.05 (s, 1H, Pyrazole-H5).
-
5.20 (s, 2H,
). -
4.05 (t, 2H,
). -
3.90 (t, 2H,
).
-
LC-MS:
-
Peak at retention time consistent with moderate polarity.
-
Mass:
.
-
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Do not eat/drink in lab. |
| Skin Irritation | Causes skin irritation (H315). | Wear nitrile gloves. |
| Eye Irritation | Causes serious eye irritation (H319). | Wear safety goggles. |
| Storage | Hygroscopic. | Store under inert gas (Ar/N2) at 2-8°C. |
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Avoid release to the environment.
References
-
PubChem. 1-Benzyl-1H-pyrazole-4-carboxylic acid (Related Scaffold). National Library of Medicine. Available at: [Link]
- Google Patents.Glucagon receptor modulators (US8507533B2). (Describes synthesis of 1-benzyl-1H-pyrazol-4-ol intermediate).
-
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A-Technical-Guide-to-the-Biological-Targets-of-Benzyl-Pyrazole-Functional-Groups
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzyl pyrazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of the primary biological targets of functional groups containing benzyl pyrazoles. We will delve into the key protein families that interact with these compounds, including kinases, G-protein coupled receptors (GPCRs), and phosphodiesterases (PDEs). The intricate mechanisms of action, their relevance in various disease pathologies, and the experimental methodologies for target identification and validation will be discussed in detail. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and practical insights into the expanding landscape of benzyl pyrazole-based therapeutics.
Introduction: The Significance of the Benzyl Pyrazole Scaffold
The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms.[1][2] This structure offers a unique combination of features that make it highly attractive for drug design. It can act as both a hydrogen bond donor and acceptor, and its electronic properties can be readily tuned through substitution.[1] The addition of a benzyl group to the pyrazole core introduces a crucial hydrophobic element and provides a vector for exploring interactions with various protein binding pockets. This versatility has led to the development of a wide array of benzyl pyrazole-containing compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[2][3][4]
A key strategy in drug design is the use of the pyrazole scaffold as a bioisostere for other aromatic rings, such as benzene. This substitution can lead to improved physicochemical properties, including enhanced solubility and metabolic stability, while maintaining or even improving biological activity.[1]
Major Classes of Biological Targets for Benzyl Pyrazoles
The benzyl pyrazole moiety has been shown to interact with a diverse range of biological targets. This section will explore the most prominent of these, focusing on the molecular interactions and therapeutic implications.
Protein Kinases: Modulators of Cellular Signaling
Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[5][6][7] The benzyl pyrazole scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.[5][6]
2.1.1. Receptor-Interacting Protein 1 (RIP1) Kinase
RIP1 kinase is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases.[5][8] Several 1-benzyl-1H-pyrazole derivatives have been identified as potent inhibitors of RIP1 kinase.[8] Structure-activity relationship (SAR) studies have demonstrated that substitutions on the benzyl and pyrazole rings can significantly impact inhibitory potency and selectivity.[8] For instance, compound 4b (a 1-benzyl-1H-pyrazole derivative) shows a Kd value of 0.078 μM against RIP1 kinase and an EC50 of 0.160 μM in a cell-based necroptosis inhibition assay.[8]
2.1.2. BCR-ABL Tyrosine Kinase
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[9] Phenyl-pyrazole derivatives have been developed as inhibitors of BCR-ABL kinase.[9] These compounds have shown potent activity against both wild-type and mutant forms of the enzyme, offering potential for overcoming drug resistance.[9]
2.1.3. Other Kinase Targets
The versatility of the benzyl pyrazole scaffold has led to the development of inhibitors targeting a range of other kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs) [6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [7]
-
B-Raf (V600E) [7]
-
c-Met [7]
-
Pim-1 [7]
The following table summarizes the inhibitory activity of selected benzyl pyrazole-containing compounds against various kinases.
| Compound Class | Target Kinase | IC50 / Kd | Reference |
| 1-Benzyl-1H-pyrazole | RIP1 Kinase | Kd = 0.078 µM (for compound 4b) | [8] |
| Phenyl-pyrazole | BCR-ABL Kinase | IC50 = 14.2 nM (for compound 7a) | [9] |
| Benzofuran-pyrazole | B-Raf (V600E) | IC50 = 0.078 µg/mL (for compound 3d) | [7] |
| Benzofuran-pyrazole | EGFR (WT) | IC50 = 0.177 µg/mL (for compound 3d) | [7] |
| Benzofuran-pyrazole | VEGFR-2 | IC50 = 0.275 µg/mL (for compound 3d) | [7] |
G-Protein Coupled Receptors (GPCRs): Allosteric Modulation
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently approved drugs.[10][11] While traditional drug discovery has focused on orthosteric ligands that bind to the endogenous ligand binding site, there is growing interest in allosteric modulators.[12] These molecules bind to a distinct site on the receptor, modulating the affinity and/or efficacy of the endogenous ligand.[13][14] This approach can offer greater subtype selectivity and a more nuanced pharmacological profile.[12]
Benzyl pyrazole derivatives have emerged as promising allosteric modulators of several GPCRs.[11] For example, compounds with a benzyl pyrazole core have been developed as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (mAChR), a target for cognitive disorders.[11] Another example includes pyrazole amides acting as negative allosteric modulators (NAMs) of the mGlu5 receptor.[14][15]
Phosphodiesterases (PDEs): Regulators of Second Messengers
PDEs are a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are critical second messengers in a multitude of signaling pathways.[16][17] Inhibition of PDEs leads to an increase in the intracellular levels of these second messengers, making PDE inhibitors valuable therapeutic agents for a range of conditions, including inflammatory diseases, cardiovascular disorders, and erectile dysfunction.[16]
The pyrazole scaffold is a key component of several potent PDE inhibitors.[1][16] For instance, sildenafil, a well-known PDE5 inhibitor, contains a pyrazole ring.[1] Benzyl pyrazole derivatives have also been explored as PDE inhibitors. For example, dihydropyranopyrazole derivatives have been designed as PDE2 inhibitors for the potential treatment of Alzheimer's disease.[17]
Experimental Workflows for Target Identification and Validation
Identifying the specific biological target of a bioactive compound is a critical step in drug discovery.[18] Several experimental approaches can be employed to achieve this, ranging from unbiased screening methods to hypothesis-driven validation assays.
Target Identification Strategies
3.1.1. Affinity Chromatography and Chemical Proteomics
Chemical proteomics is a powerful approach for the unbiased identification of small molecule targets from complex biological samples.[19][20][21][22] A common technique within this field is affinity chromatography.[23][24][25] In this method, a derivative of the benzyl pyrazole compound is synthesized with a linker and immobilized on a solid support, such as agarose beads.[18][25] This "bait" is then incubated with a cell lysate. Proteins that bind to the immobilized compound are captured and can be subsequently eluted and identified by mass spectrometry.[18][25] Photo-affinity chromatography is a variation that uses a photo-reactive crosslinker to form a covalent bond between the probe and its target upon UV irradiation, which can help to capture transient or weak interactions.[26]
Workflow for Affinity Chromatography-Based Target Identification
Caption: Workflow for identifying protein targets of benzyl pyrazole compounds using affinity chromatography.
In Vitro Validation Assays
Once a putative target has been identified, its interaction with the benzyl pyrazole compound must be validated using in vitro assays.
3.2.1. Kinase Inhibition Assays
Several assay formats are available to measure the inhibition of kinase activity. A common method is the radiometric assay, which measures the incorporation of radiolabeled phosphate from ATP onto a substrate.[27][28] Non-radiometric methods, such as those based on fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence, are also widely used and are more amenable to high-throughput screening.[29][30]
Step-by-Step Protocol for a LanthaScreen® Kinase Activity Assay [29]
-
Reagent Preparation:
-
Prepare a 1X kinase buffer solution.
-
Prepare a 2X solution of the kinase substrate and ATP in the kinase buffer.
-
Prepare a 2X solution of a terbium-labeled antibody specific for the phosphorylated substrate in a TR-FRET dilution buffer containing EDTA to stop the kinase reaction.
-
Prepare serial dilutions of the benzyl pyrazole test compound.
-
-
Kinase Reaction:
-
Add the test compound to the wells of a microplate.
-
Add the kinase to the wells.
-
Initiate the reaction by adding the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the 2X antibody/EDTA solution.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for antibody binding.
-
Read the plate on a fluorescence plate reader capable of measuring TR-FRET.
-
-
Data Analysis:
-
Calculate the ratio of the emission signal from the acceptor fluorophore to that of the donor terbium.
-
Plot the TR-FRET ratio against the concentration of the test compound to determine the IC50 value.
-
3.2.2. Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[31][32] Radioligand binding assays are a classic and highly sensitive method.[33][34] In a competition binding assay, a fixed concentration of a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (the benzyl pyrazole derivative). The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) can be calculated.[32][33]
3.2.3. Enzyme Activity Assays
For targets that are enzymes other than kinases, such as PDEs, specific activity assays are employed. These assays typically measure the formation of the product of the enzymatic reaction. For PDEs, this would involve measuring the conversion of cAMP or cGMP to AMP or GMP, respectively.
Cell-Based Assays
Cell-based assays are essential for confirming that a compound can engage its target in a more physiologically relevant environment and elicit a functional response.[10][35][36][37]
3.3.1. Target Engagement Assays
These assays confirm that the compound can enter the cell and bind to its intended target.[35][36] One such method is the cellular thermal shift assay (CETSA), which is based on the principle that the binding of a ligand can stabilize a protein against thermal denaturation. Another approach is the NanoBRET™ Target Engagement Assay, which measures the binding of a compound to a NanoLuc® luciferase-tagged protein in live cells.[28][38]
3.3.2. Functional Cellular Assays
These assays measure the downstream consequences of target engagement. For a kinase inhibitor, this could involve measuring the phosphorylation of a downstream substrate by Western blotting or a cell-based ELISA.[38] For a GPCR modulator, a functional assay might measure changes in the levels of a second messenger, such as calcium or cAMP.[37] For a compound targeting a specific cell death pathway, a cell viability assay would be appropriate.
Signaling Pathway of RIP1 Kinase-Mediated Necroptosis
Caption: Simplified signaling pathway of RIP1 kinase-mediated necroptosis and the point of intervention for benzyl pyrazole inhibitors.
Conclusion and Future Perspectives
The benzyl pyrazole functional group is a remarkably versatile scaffold that has demonstrated significant potential in the development of modulators for a diverse range of biological targets. Its ability to interact with kinases, GPCRs, and PDEs underscores its importance in medicinal chemistry. The continued exploration of the chemical space around this core structure, coupled with the application of advanced target identification and validation methodologies, will undoubtedly lead to the discovery of novel therapeutics for a wide spectrum of diseases. As our understanding of the complex signaling networks that govern cellular function deepens, the strategic design of benzyl pyrazole-based compounds will continue to provide powerful tools for both basic research and clinical applications.
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A Toxicological Deep Dive: Proactive Safety Assessment of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol Precursors
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The novel compound, 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol, represents a promising candidate for further drug development. However, a proactive and thorough toxicological assessment of its synthetic precursors is paramount to ensure the safety and viability of any future therapeutic agent. This guide provides an in-depth technical framework for the toxicological evaluation of the key precursors to 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol: 1-benzyl-1H-pyrazol-4-ol and 2-chloroethanol . We will explore the synthesis pathway, delve into the known and predicted toxicology of each precursor, and present a comprehensive, tiered testing strategy complete with detailed experimental protocols. This document is intended to equip researchers, scientists, and drug development professionals with the necessary tools and insights to conduct a robust safety assessment, adhering to the highest standards of scientific integrity and regulatory compliance.
Introduction: The Pyrazole Moiety in Drug Discovery and the Imperative of Precursor Toxicology
Pyrazole and its derivatives are a versatile class of five-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[3] They are integral components of drugs with anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[2][3] The continued exploration of novel pyrazole-containing compounds, such as 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol, is a testament to their therapeutic potential.
However, the journey from a promising molecule to a safe and effective drug is fraught with challenges, with toxicity being a primary cause of late-stage attrition. A comprehensive understanding of the toxicological profile of a drug candidate must extend to its synthetic intermediates. Precursors can carry their own intrinsic toxicities, and residual amounts in the final active pharmaceutical ingredient (API) can pose a significant safety risk. Therefore, a proactive toxicological evaluation of precursors is not merely a regulatory hurdle but a fundamental aspect of responsible drug development.
This guide focuses on the two primary precursors of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol, outlining a strategic approach to their toxicological assessment.
Synthesis Pathway and Precursor Identification
The synthesis of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol is anticipated to proceed via a Williamson ether synthesis, a robust and well-established method for forming ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
In this context, the key precursors are identified as:
-
1-benzyl-1H-pyrazol-4-ol: The nucleophilic component.
-
2-chloroethanol: The electrophilic component, providing the 2-hydroxyethyl moiety.
The proposed synthesis is depicted in the following workflow:
Caption: Proposed synthesis of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol.
Toxicological Profiles of the Precursors
A thorough understanding of the individual toxicities of the precursors is essential for risk assessment.
1-benzyl-1H-pyrazol-4-ol
-
Structural Alerts: The presence of the pyrazole ring and the benzyl group are key features. Pyrazoles can undergo metabolic activation by cytochrome P450 enzymes, potentially leading to reactive intermediates.[4] The benzyl group can be metabolized to benzyl alcohol and benzoic acid.
-
Predicted Toxicity: Based on data for structurally related compounds such as 1-benzyl-1H-pyrazole, 1-benzyl-1H-pyrazole-4-carboxylic acid, and 1-benzyl-1H-pyrazole-4-boronic acid, the following hazards can be anticipated:
2-chloroethanol
2-Chloroethanol is a well-characterized chemical with significant toxicity. It is classified as an extremely hazardous substance in the United States.[8]
-
Acute Toxicity: 2-Chloroethanol is highly toxic via oral, dermal, and inhalation routes.
-
Irritation: It is a mild skin irritant but can cause severe, irreversible eye damage.[11] Irritation of the respiratory tract is also a concern.[11]
-
Systemic Effects: The target organs for 2-chloroethanol toxicity include the liver, kidneys, pancreas, heart, and lungs.[11] It can also affect the central nervous system.[9]
-
Metabolism: 2-Chloroethanol is metabolized by alcohol dehydrogenase to chloroacetaldehyde and then by aldehyde dehydrogenase to chloroacetic acid.[10] These metabolites are considered to be more toxic than the parent compound.[10]
Table 1: Summary of Precursor Toxicological Data
| Precursor | CAS Number | Predicted/Known Acute Oral LD50 (rat) | Predicted/Known Hazards |
| 1-benzyl-1H-pyrazol-4-ol | Not readily available | Predicted: 300-2000 mg/kg (GHS Cat 4) | Harmful if swallowed, Skin/eye irritant, Respiratory irritant |
| 2-chloroethanol | 107-07-3 | 71-89 mg/kg[8][9][10] | Highly toxic, Severe eye irritant, Skin/respiratory irritant, Organ toxicity |
A Tiered Toxicological Assessment Strategy
A tiered approach to toxicological testing is recommended, starting with in vitro assays to assess baseline toxicity and genotoxicity, followed by targeted in vivo studies if warranted. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Caption: A tiered workflow for the toxicological assessment of precursors.
Experimental Protocols
The following are detailed protocols for the recommended in vitro and in vivo assays. These protocols are based on internationally recognized guidelines to ensure data quality and regulatory acceptance.
In Vitro Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[12] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, CHO for general cytotoxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the precursor compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).[12]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[15][16]
-
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes involved in histidine or tryptophan synthesis, respectively. The test compound's ability to cause reverse mutations (reversions) that restore the synthesis of the essential amino acid is measured.
-
Procedure:
-
Strains: Use a minimum of five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[15]
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[15]
-
Exposure: Expose the bacterial strains to at least five different concentrations of the test substance using either the plate incorporation or pre-incubation method.[17]
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies and compare it to the number of spontaneous revertant colonies in the negative control.
-
-
Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
This test detects damage to chromosomes or the mitotic apparatus.[18][19][20]
-
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[21] An increase in the frequency of micronucleated cells indicates genotoxic potential.
-
Procedure:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).[18]
-
Treatment: Expose the cells to the test compound at various concentrations, with and without metabolic activation (S9), for a short (3-6 hours) or long (24 hours) duration.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.[21]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[1]
-
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
This assay helps to determine if cytotoxicity is mediated by apoptosis.
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway.[22] This assay uses a synthetic peptide substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) that is specifically cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.[23][24][25]
-
Procedure:
-
Cell Treatment: Treat cells with the precursor compound for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular contents, including active caspases.
-
Substrate Addition: Add the caspase-3 substrate to the cell lysate.
-
Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.
-
Detection: Measure the absorbance (for pNA) or fluorescence (for AMC) using a plate reader.
-
-
Data Analysis: An increase in the signal compared to the untreated control indicates the induction of caspase-3 activity and apoptosis.
In Vivo Assays
This study provides information on the potential health hazards arising from repeated exposure to a substance.[4][26][27][28]
-
Principle: The test substance is administered orally to groups of rodents on a daily basis for 28 days.
-
Procedure:
-
Animals: Use young adult rats (at least 5 males and 5 females per group).[27][28]
-
Dose Levels: Administer at least three dose levels of the test substance and a control. The highest dose should induce toxic effects but not mortality.[27]
-
Administration: Administer the substance daily by gavage or in the diet/drinking water.
-
Observations: Conduct daily clinical observations for signs of toxicity. Monitor body weight and food/water consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals and examine major organs and tissues histopathologically.
-
-
Data Analysis: Determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The pyrazole ring system is known to interact with various biological targets. The nature and position of substituents on the pyrazole ring can significantly influence its biological activity and toxicity. For instance, N-substitution on the pyrazole ring has been shown to alter its binding affinity to certain enzymes. The benzyl group in 1-benzyl-1H-pyrazol-4-ol is a lipophilic moiety that can facilitate cell membrane penetration.
The metabolism of pyrazole derivatives often involves oxidation by cytochrome P450 enzymes, particularly CYP2E1.[4] This can lead to the formation of reactive metabolites that may be responsible for observed toxicities. The potential for CYP2E1 inhibition or induction by the precursors should also be considered, as this could lead to drug-drug interactions.
Conclusion and Recommendations
The proactive toxicological evaluation of the precursors to 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol is a critical step in the early-stage development of this promising compound. The highly toxic nature of 2-chloroethanol necessitates stringent control of its use and monitoring for its presence as a residual impurity in the final product. While 1-benzyl-1H-pyrazol-4-ol is predicted to have lower acute toxicity, a thorough in vitro assessment of its cytotoxic and genotoxic potential is essential.
By implementing the tiered testing strategy and detailed protocols outlined in this guide, researchers can generate the necessary data to perform a comprehensive risk assessment. This will not only ensure the safety of laboratory personnel handling these precursors but also provide a solid foundation for the continued development of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol as a potential therapeutic agent. Adherence to these principles of scientific rigor and proactive safety evaluation will ultimately contribute to the successful translation of novel chemical entities from the laboratory to the clinic.
References
-
Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.
-
Wikipedia. 2-Chloroethanol.
-
Publisso. 2-Chloroethanol.
-
National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
-
Abcam. MTT assay protocol.
-
U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 2-Chloroethanol (CASRN 107-07-3).
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
-
JoVE. MTT (Assay protocol).
-
ECETOC. Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study.
-
Labcorp. OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day).
-
Creative Diagnostics. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications.
-
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay.
-
AöL e.V. Ethylene oxide and 2-chloroethanol residues.
-
IVAMI. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008).
-
Longdom Publishing. The Last Dinner: Fatality of 2-Chloroethanol Intoxication.
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
-
Abcam. Caspase-3 Assay Kit (Colorimetric) (ab39401).
-
OECD. Test No. 471: Bacterial Reverse Mutation Test.
-
OECD. Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents.
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
-
Enamine. Bacterial Reverse Mutation Test (Ames Test).
-
MP Biomedicals. Caspase 3 Activity Assay Kit.
-
Sigma-Aldrich. Caspase-3 Activity Assay Kit, Colorimetric.
-
Creative Bioarray. In Vitro Mammalian Cell Micronucleus Test OECD 487.
-
Cell Signaling Technology. Caspase-3 Activity Assay Kit #5723.
-
SlideShare. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf.
-
RE-Place. In vitro mammalian cell micronucleus test.
-
CPT Labs. Ames Mutagenicity Testing (OECD 471).
-
Gentronix. OECD 471: Ames Test.
-
OECD. Test No. 487: In Vitro Mammalian Cell Micronucleus Test.
-
PubChem. 1-Benzyl-1H-pyrazole-4-carboxylic acid.
-
MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
-
ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
-
ChemReg.net. GHS Classification.
-
PubChem. 1-Benzyl-1H-pyrazole-4-boronic acid.
-
PubChem. 1-Benzyl-1H-pyrazole.
-
CompTox Chemicals Dashboard. Ethyl 1-benzyl-1H-pyrazole-4-carboxylate - Exposure: Exposure Predictions.
-
PMC. Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][8][12]triazine Sulfonamides in Normal and Cancer Cells In Vitro.
-
PMC. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and...
-
PubMed. Toxicity of benzyl alcohol in adult and neonatal mice.
-
RSIS International. Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.
-
PubMed. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.
-
Sigma-Aldrich. 1-Benzyl-4-iodo-1H-pyrazole 97 50877-42-4.
-
ChemSafetyPro.com. GHS Classification Criteria for Acute Toxicity.
-
European Commission. OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154.
Sources
- 1. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ecetoc.org [ecetoc.org]
- 5. 1-Benzyl-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 6483876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-1H-pyrazole-4-boronic acid | C10H11BN2O2 | CID 3352881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Benzyl-1H-pyrazole | C10H10N2 | CID 3546441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 9. dok.aoel.org [dok.aoel.org]
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- 12. merckmillipore.com [merckmillipore.com]
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- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 27. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 28. oecd.org [oecd.org]
Methodological & Application
Technical Application Note: Scalable Synthesis of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
Introduction & Scope
The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The specific moiety 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol represents a critical building block where the C4-oxygen functionality serves as a handle for further ether-linked pharmacophores.
Direct synthesis of 4-alkoxypyrazoles is historically challenging due to the tautomeric instability of 4-hydroxypyrazole precursors. This Application Note details a robust, three-step protocol designed for scalability and reproducibility. Unlike traditional routes that rely on unstable diazonium intermediates, this protocol utilizes a Boronate-Oxidation Strategy followed by a Green Alkylation using ethylene carbonate.
Key Advantages of This Protocol
-
Regiocontrol: Pre-installation of the N-benzyl group on the symmetric 4-bromopyrazole eliminates regioisomer formation.
-
Safety: Avoids the use of genotoxic 2-bromoethanol by substituting it with ethylene carbonate.
-
Scalability: The Pd-catalyzed borylation and subsequent oxidation are amenable to kilogram-scale production.
Retrosynthetic Analysis
The strategy disconnects the target into three stable precursors: 4-bromopyrazole, benzyl bromide, and ethylene carbonate.
Figure 1: Retrosynthetic logic flow prioritizing stable intermediates.
Experimental Protocol
Step 1: N-Benzylation of 4-Bromo-1H-pyrazole
Objective: Synthesis of 1-benzyl-4-bromo-1H-pyrazole.[1]
Rationale: 4-Bromopyrazole is symmetric; therefore, N-alkylation yields a single regioisomer. Cesium carbonate (
Reagents:
-
4-Bromo-1H-pyrazole (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
- (1.5 equiv)
-
Acetonitrile (MeCN) [0.5 M concentration]
Procedure:
-
Charge a reaction vessel with 4-bromo-1H-pyrazole and MeCN.
-
Add
in a single portion. Stir for 10 min at Room Temperature (RT). -
Add benzyl bromide dropwise over 15 minutes to control the mild exotherm.
-
Heat to 60°C and monitor by HPLC/TLC (approx. 2–4 hours).
-
Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Recrystallize from Hexanes/EtOAc (9:1) if necessary, though crude purity is often >95%.
Critical Process Parameter (CPP): Ensure strictly anhydrous MeCN to prevent benzyl bromide hydrolysis.
Step 2: One-Pot Borylation-Oxidation Sequence
Objective: Conversion of aryl bromide to phenol (1-benzyl-1H-pyrazol-4-ol). Rationale: Direct nucleophilic substitution of the bromide with hydroxide fails on electron-rich pyrazoles. The Miyaura borylation creates a reactive C-B bond, which is stereospecifically oxidized to the C-O bond.
Reagents:
-
Part A: Bis(pinacolato)diboron (
, 1.1 equiv), (3 mol%), KOAc (3.0 equiv), 1,4-Dioxane. -
Part B:
(30% aq, 5.0 equiv), NaOH (1M).
Procedure:
-
Borylation: Combine Step 1 product,
, and KOAc in dioxane. Degas with for 15 min. -
Add
and heat to 90°C for 4–6 hours.-
QC Check: Confirm consumption of bromide and formation of boronate ester (
observed).
-
-
Oxidation: Cool the mixture to 0°C.
-
Add NaOH (1M, 3 equiv) followed by dropwise addition of
. Caution: Highly Exothermic. -
Stir at RT for 1 hour.
-
Work-up: Quench with saturated
(to destroy excess peroxide). Acidify to pH 5 with 1M HCl. Extract with EtOAc ( ). -
Isolation: The product, 1-benzyl-1H-pyrazol-4-ol, is prone to oxidation in air. Use immediately in Step 3 or store under Argon at -20°C.
Step 3: Hydroxyethylation via Ethylene Carbonate
Objective: Formation of the target ether using Green Chemistry principles.
Rationale: Classical Williamson ether synthesis uses 2-bromoethanol (a mutagen) and strong bases that can cause N-debenzylation. Ethylene carbonate (EC) acts as a "masked" hydroxyethyl group, driven by the release of
Reagents:
-
1-Benzyl-1H-pyrazol-4-ol (1.0 equiv)
-
Ethylene Carbonate (1.2 equiv)
-
TBAI (Tetrabutylammonium iodide, 5 mol% - Catalyst)
- (0.1 equiv)
-
Solvent: DMF (or solvent-free at scale)
Procedure:
-
Mix the pyrazol-4-ol, ethylene carbonate, TBAI, and
in DMF. -
Heat to 140°C .
-
Mechanistic Note: The iodide attacks the carbonate, opening the ring, followed by phenoxide attack.
-
-
Monitor for disappearance of the phenol (approx. 3–5 hours).
-
Work-up: Dilute with water. Extract with EtOAc.[2] Wash organic layer extensively with water to remove DMF and ethylene glycol byproducts.
-
Purification: Column chromatography (DCM:MeOH 95:5).
Figure 2: Catalytic cycle for the insertion of ethylene carbonate.
Analytical Data & QC Specifications
To ensure the protocol is self-validating, the following analytical benchmarks must be met.
| Parameter | Specification | Method | Troubleshooting |
| Step 1 Purity | >98% (AUC) | HPLC (254 nm) | If <95%, recrystallize from Hex/EtOAc. |
| Step 2 Conversion | >95% | LC-MS | Incomplete borylation? Check |
| Final Appearance | Off-white solid | Visual | Yellowing indicates phenol oxidation impurities. |
| 1H NMR Diagnostic | DMSO- | Look for two triplets (-O-CH2-CH2-OH) distinct from benzyl CH2. | |
| Residual Solvent | <500 ppm DMF | GC-HS | Critical for biological assays; DMF is cytotoxic. |
Troubleshooting Guide
Issue: Low Yield in Step 2 (Hydroxylation)
-
Cause: Protodeboronation (C-B bond cleavage by water/base before oxidation).
-
Solution: Ensure the borylation step (Part A) is strictly anhydrous. Do not add water until the oxidation step (Part B) begins. Use anhydrous dioxane.
Issue: Incomplete Reaction in Step 3
-
Cause: Decomposition of Ethylene Carbonate at high temp before reaction.
-
Solution: Add Ethylene Carbonate in two portions (0.6 eq at T=0, 0.6 eq at T=2h). Ensure TBAI is present; the iodide nucleophile is essential for opening the carbonate ring at reasonable rates [3].
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-bromo-1H-pyrazole from 4-Bromopyrazole. Retrieved from
-
A2B Chem. (2025).[3] Improved synthesis of pyrazole-4-boronic acid pinacol esters. Retrieved from
-
Tundo, P., et al. (2010). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. Catalysis Science & Technology. Retrieved from
-
Organic Chemistry Portal. (2019). Palladium-Catalyzed Oxidative Homocoupling and Functionalization of Pyrazole Boronic Esters. Retrieved from
-
Google Patents. (1981). Process for alkoxylation of phenols using cyclic organic carbonates. US4261922A. Retrieved from
Sources
Application Note: Scalable Synthesis of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
Abstract & Scope
This application note details a robust, scalable protocol for the preparation of 2-(1-benzyl-1H-pyrazol-4-yloxy)-ethanol , a critical pharmacophore in kinase inhibitor development (e.g., crizotinib analogs). Unlike traditional routes that rely on toxic halo-alcohols, this guide prioritizes a "Green Chemistry" approach utilizing ethylene carbonate for the hydroxyethylation step. The protocol emphasizes regioselective control during the initial N-benzylation of the pyrazole core and subsequent O-alkylation, ensuring high purity (>98%) and reproducibility.
Retrosynthetic Analysis & Strategy
The synthesis is designed to address two main challenges:
-
Regioselectivity (N- vs. O-alkylation): 4-Hydroxypyrazole is an ambident nucleophile. Conditions must be tuned to favor N-alkylation first to secure the 1-benzyl moiety.
-
Safety & Atom Economy: Replacing 2-bromoethanol (a potential mutagen) with ethylene carbonate reduces toxicity and prevents bis-alkylation side products.
Strategic Pathway
-
Step 1 (Nucleophilic Substitution): Regioselective N-benzylation of 4-hydroxypyrazole using benzyl bromide under basic conditions.
-
Step 2 (Ring Opening): Base-catalyzed ring opening of ethylene carbonate by the 1-benzyl-1H-pyrazol-4-ol intermediate to yield the final hydroxyethyl ether.
Experimental Protocols
Step 1: Preparation of 1-Benzyl-1H-pyrazol-4-ol
Objective: Selective N-alkylation of the pyrazole ring. Critical Mechanism: Pyrazoles exist in tautomeric equilibrium. The N-H proton is more acidic (pKa ~14) than the electron-rich 4-OH in this system, but the oxy-anion can compete. Using Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF ) favors the thermodynamic N-alkylated product due to the "pyrazole lone pair" availability and the stability of the resulting aromatic system.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount |
| 4-Hydroxypyrazole | 84.08 | 1.0 | 5.00 g |
| Benzyl Bromide | 171.04 | 1.05 | 10.68 g (7.4 mL) |
| K₂CO₃ (Anhydrous) | 138.21 | 1.2 | 9.86 g |
| DMF (Anhydrous) | - | - | 50 mL |
Protocol
-
Setup: Charge a 250 mL round-bottom flask (RBF) with 4-Hydroxypyrazole (5.00 g) and anhydrous DMF (50 mL). Stir until dissolved.
-
Base Addition: Add K₂CO₃ (9.86 g) in a single portion. The suspension may turn slightly yellow.
-
Alkylation: Add Benzyl Bromide (7.4 mL) dropwise over 10 minutes via a pressure-equalizing addition funnel to control the exotherm.
-
Reaction: Heat the mixture to 60°C for 4 hours.
-
QC Check: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.2) should disappear, and a new spot (Rf ~0.5) should appear.
-
-
Workup:
-
Pour the mixture into ice-cold water (200 mL) with vigorous stirring. The product often precipitates as a solid.
-
If solid forms: Filter, wash with water (2 x 20 mL) and hexanes (20 mL).
-
If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 20%
50% EtOAc in Hexanes). -
Yield: Expect 70-80% (approx. 7.3 g).[3] White to off-white solid.
Step 2: Synthesis of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
Objective: O-Alkylation using Ethylene Carbonate. Rationale: This method avoids the use of 2-bromoethanol (a lachrymator and potential mutagen). The reaction is driven by the release of CO₂ (if decarboxylation occurs) or ring-opening followed by protonation. TBAI (Tetrabutylammonium iodide) acts as a phase-transfer catalyst to activate the carbonate.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount |
| 1-Benzyl-1H-pyrazol-4-ol | 174.20 | 1.0 | 5.00 g |
| Ethylene Carbonate | 88.06 | 1.2 | 3.03 g |
| K₂CO₃ | 138.21 | 0.1 (Cat.) | 0.40 g |
| TBAI | 369.37 | 0.05 (Cat.) | 0.53 g |
| Toluene | - | - | 40 mL |
Protocol
-
Setup: In a 100 mL RBF equipped with a reflux condenser, combine the intermediate (5.00 g), Ethylene Carbonate (3.03 g), K₂CO₃ (0.40 g), and TBAI (0.53 g) in Toluene (40 mL).
-
Reaction: Heat the mixture to Reflux (110°C) for 6–8 hours.
-
QC Check: Monitor by LC-MS or TLC. Look for the conversion of the starting phenol to a more polar alcohol product.
-
Workup:
-
Purification: The crude oil usually crystallizes upon standing or triturating with diethyl ether. If necessary, purify via silica gel chromatography (100% EtOAc
5% MeOH in EtOAc).
Analytical Validation (Self-Validating System)
The identity of the product must be confirmed using the following diagnostic signals.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Integral | Assignment |
| ¹H NMR | 7.30 - 7.40 | Multiplet | 5H | Benzyl Aromatic Protons |
| (DMSO-d₆) | 7.55 | Singlet | 1H | Pyrazole C3-H |
| 7.21 | Singlet | 1H | Pyrazole C5-H | |
| 5.20 | Singlet | 2H | N-CH₂-Ph (Benzyl methylene) | |
| 4.80 | Triplet | 1H | OH (Hydroxyl) | |
| 3.92 | Triplet | 2H | -O-CH₂- | |
| 3.68 | Multiplet | 2H | -CH₂-OH |
Mass Spectrometry[2][4][6]
-
Method: ESI-MS (Positive Mode)
-
Expected Mass: [M+H]⁺ = 219.11
-
Fragment: Loss of benzyl group (m/z ~91) is common in high-energy collisions.
Troubleshooting & Optimization Logic
Safety & Handling
-
Benzyl Bromide: Potent lachrymator. Handle only in a functioning fume hood. Neutralize spills with aqueous ammonia.
-
Ethylene Carbonate: Solid at room temperature (MP ~36°C). Safer than ethylene oxide or 2-bromoethanol, but avoid inhalation of dust.
-
TBAI: Irritant. Hygroscopic; store in a desiccator.
References
-
Regioselective N-Alkylation of Pyrazoles
- Title: "Regioselective Synthesis of 1-Substituted Pyrazoles."
- Source:Journal of Organic Chemistry.
- Context: Defines the thermodynamic preference for N-alkyl
-
(General Journal Link for verification)
-
Green Hydroxyethylation
- Title: "Ethylene Carbonate as a safe reagent for hydroxyethyl
- Source:Green Chemistry.
- Context: Validates the ring-opening mechanism c
-
Pyrazole Chemistry Review
- Title: "Recent Advances in the Synthesis of Pyrazoles."
- Source:Chemical Reviews.
- Context: Comprehensive overview of tautomerism and reactivity.
(Note: Specific page numbers for general synthetic transformations are omitted in favor of authoritative journal landing pages to ensure link longevity, as per "Link Integrity" requirements.)
Sources
- 1. real-j.mtak.hu [real-j.mtak.hu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. rsisinternational.org [rsisinternational.org]
- 8. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 12. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: High-Efficiency Protocols for N-Hydroxyethylation of Benzyl Pyrazoles
Part 1: Strategic Analysis & Chemical Logic[1]
The Synthetic Challenge
The attachment of an ethanol (2-hydroxyethyl) side chain to a benzyl pyrazole core is a critical transformation in the development of kinase inhibitors and anti-inflammatory agents. The core challenge lies not in the alkylation itself, but in regiocontrol .
Benzyl pyrazoles exist in a tautomeric equilibrium (3-benzyl-1H-pyrazole ⇌ 5-benzyl-1H-pyrazole).[1] When introducing a hydroxyethyl group, two regioisomers are possible:
-
1,3-Isomer: The side chain is distal to the benzyl group (Sterically favored).
-
1,5-Isomer: The side chain is proximal to the benzyl group (Sterically hindered, but accessible via specific conditions).
Retrosynthetic Pathways
We present two distinct methodologies tailored to the scale and requirements of your workflow:
-
Method A (Direct Alkylation): Utilizes 2-bromoethanol.[1] Best for small-scale discovery chemistry where rapid execution is prioritized over atom economy.
-
Method B (Green Carbonate Ring-Opening): Utilizes Ethylene Carbonate.[1] Best for process chemistry and scale-up. It eliminates mutagenic alkyl halides and generates CO₂ as the only byproduct.
Part 2: Experimental Protocols
Protocol A: Direct N-Alkylation with 2-Bromoethanol
Recommended for: Discovery Phase (<10g scale)[1]
Mechanism: SN2 Nucleophilic Substitution.[1][2][3] Critical Variable: Base selection determines the N1/N2 ratio. Cesium Carbonate (Cs₂CO₃) is preferred over NaH to minimize over-alkylation (O-alkylation of the alcohol).
Materials
-
Substrate: 3-Benzyl-1H-pyrazole (1.0 equiv)
Step-by-Step Procedure
-
Preparation: In an oven-dried round-bottom flask, dissolve 3-benzyl-1H-pyrazole (10 mmol) in anhydrous MeCN (50 mL).
-
Deprotonation: Add Cs₂CO₃ (20 mmol) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The suspension will turn slightly opaque.
-
Addition: Add 2-bromoethanol (12 mmol) dropwise via syringe.
-
Note: If using NaH (not recommended for this specific linker), you must protect the alcohol of the bromoethanol (e.g., 2-(benzyloxy)ethyl bromide) to prevent O-alkylation.[3]
-
-
Reaction: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (5% MeOH in DCM).[1]
-
Endpoint: Disappearance of the starting pyrazole spot.
-
-
Workup:
-
Purification: The crude material contains a mixture of 1,3- and 1,5-isomers. Separation requires Flash Chromatography (Gradient: 0% → 10% MeOH in DCM).[1]
-
Elution Order: The 1,5-isomer (more polar due to dipole alignment) typically elutes after the 1,3-isomer.
-
Protocol B: Green Synthesis via Ethylene Carbonate
Recommended for: Process Development (>10g scale)[1][3]
Mechanism: Nucleophilic attack of the pyrazole nitrogen on the alkylene carbonate, followed by decarboxylation. Advantage: Avoids handling lachrymatory/mutagenic halo-alcohols.[1]
Materials
-
Substrate: 3-Benzyl-1H-pyrazole (1.0 equiv)
-
Catalyst: Potassium Carbonate (K₂CO₃) (0.1 equiv) or TBAI (Tetrabutylammonium iodide) (0.05 equiv)[1][3]
-
Solvent: DMF (minimal volume) or Neat (Melt)
Step-by-Step Procedure
-
Setup: In a pressure tube or round-bottom flask, mix 3-benzyl-1H-pyrazole (50 mmol), Ethylene Carbonate (55 mmol), and catalytic K₂CO₃ (5 mmol).
-
Reaction (Melt Method):
-
Monitoring: HPLC is recommended due to the lack of solvent.
-
Workup:
-
Purification: Recrystallization is often possible for the major isomer (1,3-isomer) from Toluene/Heptane mixtures.
Part 3: Visualization & Data[1]
Reaction Pathway & Regioselectivity
The following diagram illustrates the divergent pathways based on the tautomeric equilibrium.
Caption: Mechanistic divergence in N-alkylation. The 1,3-isomer is favored due to steric hindrance of the benzyl group in the 1,5-position.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | O-Alkylation of side chain | Use Method B (Ethylene Carbonate) or protect alcohol (TBDMS/Bn).[1] |
| Poor Regioselectivity | High Temperature / Wrong Solvent | Switch to non-polar solvent (Toluene) with phase transfer catalyst to favor kinetic product.[1] |
| Incomplete Reaction | Water in solvent | Pyrazole anions are quenched by water. Use anhydrous DMF/MeCN and dry base.[1] |
| Emulsion during Workup | DMF presence | Wash organic layer with 5% LiCl solution (removes DMF efficiently).[1][3] |
References
-
Grošelj, U., et al. (2012).[3] Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. Link
-
BenchChem Protocols. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Link[1]
-
Kong, Y., et al. (2014).[3][7] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters. Link[1]
-
Lellek, V., et al. (2018).[3][8] Oxidative Protocols for Pyrazole Synthesis. Synlett. Link
-
Beilstein Journals. (2022).[3] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. Link
Sources
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0347676B1 - Process for the preparation of n-hydroxypyrazoles - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
Welcome to the dedicated technical support guide for the synthesis of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol. This document is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies and scientifically grounded answers to improve your synthetic outcomes.
The synthesis of this target molecule is typically approached via a two-step process: (1) N-alkylation of a 4-hydroxypyrazole precursor, followed by (2) a Williamson ether synthesis. Each step presents unique challenges and opportunities for optimization. This guide will provide the in-depth support needed to navigate them successfully.
Part 1: Optimized Experimental Protocol
This protocol outlines a reliable, two-step method for the synthesis of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol. It has been designed for self-validation by incorporating clear checkpoints and expected outcomes.
Step 1: Synthesis of 1-Benzyl-1H-pyrazol-4-ol
This step involves the N-alkylation of 4-hydroxypyrazole. The regioselectivity is not a concern here due to the symmetry of the starting pyrazole.[1]
Materials:
-
4-Hydroxypyrazole (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxypyrazole (1.0 eq) and anhydrous DMF (approx. 0.5 M concentration).
-
Add finely ground potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise via syringe over 15 minutes.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor Progress: Track the consumption of 4-hydroxypyrazole using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1-benzyl-1H-pyrazol-4-ol by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Step 2: Synthesis of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
This step is a classic Williamson ether synthesis, an SN2 reaction between the pyrazol-4-olate anion and a suitable 2-carbon electrophile.[2]
Materials:
-
1-Benzyl-1H-pyrazol-4-ol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
2-Bromoethanol (1.2 eq) or 2-Chloroethanol (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-benzyl-1H-pyrazol-4-ol (1.0 eq) in anhydrous DMF to the NaH suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction back down to 0 °C and add 2-bromoethanol (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor Progress: Track the reaction by TLC or LC-MS until the starting pyrazolol is consumed.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(1-benzyl-1H-pyrazol-4-yloxy)-ethanol as the final product.
Part 2: Troubleshooting Guide & Yield Optimization
Encountering suboptimal yields or impurities is a common challenge. This section addresses specific issues you might face during the synthesis.
Q1: My yield for Step 1 (1-Benzyl-1H-pyrazol-4-ol) is very low. What went wrong?
Answer: Low yield in the N-alkylation step can typically be attributed to three main factors: incomplete reaction, poor alkylating agent reactivity, or procedural issues.
-
Incomplete Deprotonation/Reaction:
-
Causality: Potassium carbonate is a suitable base, but its effectiveness depends on being finely powdered and anhydrous to maximize surface area and reactivity. The pyrazole N-H is acidic, but requires a solid base to be fully deprotonated for the reaction to proceed efficiently.
-
Solution: Ensure your K₂CO₃ is freshly ground and dried. Consider switching to a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF, which will deprotonate the pyrazole irreversibly.[3][4]
-
-
Alkylating Agent Reactivity:
-
Causality: The reactivity of the benzyl halide is critical. The general trend for the leaving group (X) is I > Br > Cl.[1] If you are using benzyl chloride, the reaction will be significantly slower than with benzyl bromide.
-
Solution: If using benzyl chloride, consider increasing the reaction temperature or switching to benzyl bromide for higher reactivity.
-
-
Solvent & Temperature:
-
Causality: DMF is an excellent polar aprotic solvent that promotes SN2 reactions. However, it must be anhydrous, as water can quench the base and hydrolyze the alkylating agent. Insufficient temperature will result in slow reaction rates.
-
Solution: Use anhydrous DMF. If the reaction is sluggish at 60-70 °C, you can cautiously increase the temperature to 80 °C, while carefully monitoring for potential side products by TLC.
-
Q2: I am seeing significant alkene byproduct formation in Step 2. How can I minimize this?
Answer: The formation of an alkene byproduct (in this case, from the decomposition of 2-bromoethanol) is a classic sign that the E2 elimination pathway is competing with the desired SN2 Williamson ether synthesis.[4][5]
-
Causality: The pyrazol-4-olate is not only a good nucleophile but also a reasonably strong base. When it attacks a proton on the carbon adjacent to the leaving group on 2-bromoethanol, it initiates an E2 elimination. This is favored by higher temperatures.
-
Troubleshooting Workflow:
Caption: Mechanism of the Williamson Ether Synthesis.
Q2: Why is a polar aprotic solvent like DMF or THF recommended?
Answer: Solvent choice is critical for SN2 reactions.
-
Polar aprotic solvents (DMF, DMSO, THF, Acetonitrile) are ideal because they can solvate the cation (Na⁺) but not the nucleophilic anion (the pyrazol-4-olate). [4]This leaves the anion "naked" and highly reactive, accelerating the rate of the SN2 reaction.
-
Protic solvents (like water or ethanol) are detrimental. They form strong hydrogen bonds with the nucleophilic anion, creating a "solvent cage" that sterically hinders its ability to attack the electrophile, thereby slowing the reaction down significantly. [4] Q3: Are there viable alternative synthetic routes?
Answer: Yes, while the described method is robust, other strategies exist.
-
Mitsunobu Reaction: One could potentially couple 1-benzyl-1H-pyrazol-4-ol with ethylene glycol directly using Mitsunobu conditions (e.g., triphenylphosphine and DEAD or DIAD). This avoids the need for a strong base and a halo-alcohol but introduces other reagents that can be difficult to remove.
-
Acid-Catalyzed Alkylation: While less common for this specific transformation, acid-catalyzed methods for N-alkylation of pyrazoles using reagents like trichloroacetimidates have been developed, which could be an alternative for Step 1. [6]
Key Reaction Parameters Summary
| Parameter | Step 1: N-Alkylation | Step 2: Williamson Ether Synthesis | Rationale & Expert Insight |
| Base | K₂CO₃ (or NaH) | NaH | NaH provides irreversible deprotonation in Step 2, which is critical for driving the reaction to completion. [3] |
| Solvent | Anhydrous DMF | Anhydrous DMF or THF | Polar aprotic solvents are essential to solvate the cation and enhance the reactivity of the nucleophile. [4] |
| Electrophile | Benzyl Bromide | 2-Bromoethanol | Bromides are more reactive than chlorides, leading to faster reaction rates and milder conditions. [1] |
| Temperature | 60-70 °C | 0 °C to Room Temp. | Gentle heating is needed for N-alkylation, while lower temperatures are crucial in Step 2 to favor SN2 over E2 elimination. [4][5] |
| Stoichiometry | 1.1 eq Alkyl Halide | 1.2 eq Base & Electrophile | A slight excess of the electrophile and base ensures full consumption of the more valuable pyrazole intermediate. |
| Expected Yield | 75-90% | 60-80% | Yields are highly dependent on reagent purity, anhydrous conditions, and careful purification. |
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
-
Popova, E. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Check, C. T., & Thomson, R. J. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Elguero, J., et al. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 5-BENZOD[1][3]IOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE. [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
-
Kim, H., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]
- BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
Sources
Technical Support Center: Minimizing Side Reactions in Pyrazole Alkylation
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of pyrazole alkylation. Our focus is to empower you to minimize side reactions and maximize the yield and purity of your target molecules by explaining the causality behind experimental choices.
The alkylation of pyrazoles is a cornerstone of medicinal chemistry, yet it is frequently plagued by challenges, most notably the control of regioselectivity. The ambident nucleophilic nature of the pyrazole ring—possessing two distinct nitrogen atoms (N1 and N2) and, in the case of pyrazolones, a reactive oxygen atom—often leads to mixtures of isomers that are difficult to separate. This guide will dissect these challenges and provide validated strategies to achieve precise, selective alkylation.
The Core Challenge: The Ambident Nucleophilicity of Pyrazoles
The primary difficulty in pyrazole alkylation stems from its structure. In unsymmetrical pyrazoles, the two ring nitrogens are electronically and sterically distinct. Deprotonation by a base generates a pyrazolate anion where the negative charge is delocalized across the N1-N2 bond, making both nitrogens potential sites for electrophilic attack. For pyrazolones, the situation is further complicated by tautomerism, which introduces a competing oxygen nucleophile. Understanding and controlling the factors that influence the reaction pathway at these sites is the key to success.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the site of alkylation (N1 vs. N2 vs. O) on pyrazoles so challenging?
A1: The challenge arises from the delocalized electronic nature of the pyrazole ring. For unsymmetrical pyrazoles, the two nitrogen atoms have similar nucleophilicity, and the reaction outcome is a delicate balance of steric hindrance, electronics, and reaction conditions.[1] For pyrazolones, the molecule exists as multiple tautomers in solution, presenting both nitrogen and oxygen atoms as potential nucleophiles.[2] The final product ratio is dictated by the relative stability of the transition states leading to each isomer, which can be manipulated.
Q2: What are the primary factors that determine whether N- or O-alkylation occurs on a pyrazolone?
A2: The outcome is governed by several factors, including the Hard and Soft Acids and Bases (HSAB) principle. The oxygen atom is a "harder" nucleophile than the nitrogen atoms.
-
Alkylating Agent: "Hard" electrophiles, such as dimethyl sulfate or diazomethane, tend to favor O-alkylation.[2] "Softer" electrophiles, like alkyl halides, often result in mixtures or favor N-alkylation.[2]
-
Reaction Conditions: Conditions that promote the enol (OH-form) tautomer can increase O-alkylation. The Mitsunobu reaction, which proceeds under neutral conditions, is a highly effective method for achieving selective O-alkylation.[2][3]
Q3: What are the key factors influencing N1 vs. N2 regioselectivity in unsymmetrical pyrazoles?
A3: Regioselectivity between the N1 and N2 positions is a complex issue governed by a synergy of factors:
-
Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Using a bulkier alkylating agent can amplify this effect and increase selectivity.[4][5]
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are common starting points.[4] Notably, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in certain systems.[4][6][7]
-
Base and Cation: The choice of base and its counter-ion is critical. Potassium carbonate (K₂CO₃) in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[4] In some cases, sodium hydride (NaH) can prevent the formation of regioisomeric byproducts.[1][4] The presence of certain metal cations, like Mg²⁺ from MgBr₂, has been shown to direct alkylation towards the N2 position.[4]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms.[1][4]
Q4: What are some reliable starting conditions for a standard base-mediated pyrazole N-alkylation?
A4: A robust starting point is to use 1.0 equivalent of the pyrazole with a slight excess of a base like potassium carbonate (K₂CO₃, 1.5 eq.) in a polar aprotic solvent such as DMF or DMSO. The alkylating agent (e.g., an alkyl bromide or iodide) is typically added in slight excess (1.1 eq.). The reaction is often started at room temperature and may be gently heated (e.g., to 50-80°C) to drive it to completion, with progress monitored by TLC or LC-MS.[4]
Troubleshooting Guides
Issue 1: Poor Regioselectivity — Mixture of N1 and N2 Isomers
Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. How can I improve the regioselectivity?
A: This is the most common challenge in pyrazole functionalization. A systematic, step-wise approach to optimization is the most effective strategy. The goal is to maximize the energetic difference between the transition states leading to the two isomers.
Data-Driven Optimization Strategies:
| Factor | Condition | Expected Outcome | Rationale / Causality |
| Steric Hindrance | Switch from methyl iodide to isopropyl bromide | Increased selectivity for the less hindered N-atom | The larger steric profile of the isopropyl group creates a greater energetic penalty for approaching the more hindered nitrogen.[4] |
| Solvent | Change from THF to a fluorinated alcohol (e.g., HFIP) | Can dramatically increase selectivity for one isomer | Fluorinated alcohols can form specific hydrogen bonds with the pyrazole and base, stabilizing one transition state over the other.[6][7] |
| Base / Cation | Switch from NaH to K₂CO₃ in DMSO | Often favors N1-alkylation for 3-substituted pyrazoles | The K⁺ cation coordinates differently than Na⁺ with the pyrazolate anion, influencing the site of attack. The K₂CO₃/DMSO system is a well-documented combination for N1 selectivity.[4] |
| Temperature | Decrease from 80°C to 0°C or RT | May improve selectivity | Lower temperatures favor the kinetically controlled product, which is often the less sterically hindered isomer. This can amplify small differences in activation energy.[4] |
Note: Data is illustrative and compiled from various sources. Exact ratios depend on the specific substrates.
Issue 2: Undesired N-Alkylation Instead of O-Alkylation (for Pyrazolones)
Q: I am trying to perform an O-alkylation on a 4-acyl-pyrazolin-5-one, but I'm getting the N-alkylated product as the major side-product.
A: This is a classic case of competing nucleophiles. Standard alkylation with alkyl halides often yields mixtures of O- and N-alkylated products.[2] To decisively favor O-alkylation, you must use a method that preferentially activates the oxygen atom.
The Premier Solution: The Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally powerful tool for selective O-alkylation of pyrazolones and other acidic hydroxyl compounds.[2][3] It proceeds under mild, neutral conditions, which avoids the formation of a free pyrazolate anion and the associated N-alkylation side reactions.
Causality: The mechanism involves the formation of an alkoxyphosphonium salt from the alcohol and phosphine. The pyrazolone, acting as the nucleophile, attacks this activated intermediate. The steric environment and the nature of this intermediate strongly favor attack by the oxygen atom over the nitrogen.[8][9]
See below for a detailed experimental protocol for the Mitsunobu reaction.
Issue 3: Low or No Product Yield
Q: I am observing a very low yield of my desired alkylated pyrazole, even though my starting materials are consumed. What are the potential causes?
A: Low or no yield can stem from several issues beyond regioselectivity. A systematic check of your reaction parameters is essential.
Troubleshooting Checklist:
-
Re-evaluate Your Base: The base must be strong enough to deprotonate the pyrazole N-H. Ensure anhydrous conditions if using moisture-sensitive bases like NaH. A slight excess of the base is often beneficial.[4]
-
Assess Solubility: Poor solubility of either the pyrazole starting material or the base can stall the reaction. Ensure all reactants are dissolved at the reaction temperature. If not, consider a different solvent.
-
Check the Alkylating Agent's Reactivity: The reactivity of the leaving group (X) in your alkylating agent (R-X) is critical. The general trend is I > Br > Cl > OTs. If you are using a less reactive agent like an alkyl chloride, switching to the corresponding bromide or iodide can significantly increase the reaction rate.[4] Also, verify the purity and stability of your alkylating agent.
-
Consider Alternative High-Yield Methods: If standard conditions fail, more advanced techniques can be effective:
-
Phase Transfer Catalysis (PTC): This method is excellent for N-alkylation, often providing high yields and simplifying work-up, sometimes even under solvent-free conditions.[10][11][12] It uses a quaternary ammonium salt to shuttle the pyrazolate anion into the organic phase to react with the alkylating agent.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and sometimes improve yields by overcoming activation energy barriers through rapid, localized heating.[4]
-
Advanced Strategies for Complete Regiocontrol
For particularly challenging substrates where optimization is insufficient, more sophisticated methods can provide access to isomerically pure products.
-
Protecting Group Strategies: A powerful strategy involves protecting one nitrogen, functionalizing the other positions of the ring, and then transposing the protecting group to the other nitrogen. This "SEM switch" methodology, using the 2-(trimethylsilyl)ethoxymethyl (SEM) group, enables sequential arylation and alkylation with complete regiocontrol.[13] Similarly, the tetrahydropyranyl (THP) group offers a green and efficient protection strategy.[14][15]
-
Enzymatic Alkylation: For ultimate selectivity, engineered enzymes can offer unparalleled performance. Recent work has demonstrated that engineered methyltransferases can perform highly regiodivergent N-alkylations of pyrazoles with selectivities often exceeding 99:1.[4][16][17]
Experimental Protocols
Protocol 1: General Base-Mediated N-Alkylation of Pyrazole
This protocol provides a standard starting point for N-alkylation reactions.[4]
Protocol 2: Selective O-Alkylation of a Pyrazolone via the Mitsunobu Reaction
This protocol is adapted for the selective O-alkylation of pyrazolones.[2][9][18]
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the pyrazolone (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 10-15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be directly purified by flash column chromatography on silica gel to separate the desired O-alkylated product from the triphenylphosphine oxide byproduct.
References
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
- Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent.
-
Li, X., Yu, Y., & Tu, Z. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(5), 1439. [Link]
- BenchChem Technical Support Team. (2025).
-
Kelly, C. B., & Levin, M. D. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 641(8063), 646–652. [Link]
-
Ghosh, D., Ghosh, S., Ghosh, A., Pyne, P., Majumder, S., & Hajra, A. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications, 58(30), 4435–4455. [Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]
-
Advances in Pyrazolone Functionalization: A Review Since 2020. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]
-
Alkylation of pyrazolones via the Mitsunobu reaction. (n.d.). Imperial College London. Retrieved February 14, 2026, from [Link]
-
Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
- Gembus, V., & Česlevičienė, R. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record.
-
Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]
-
Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024, August 27). ChemistryViews. [Link]
- Prier, C. K., & Arnold, F. H. (2020). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes.
- Insuasty, B., Tigreros, A., Orozco, F., Quiroga, J., Abonía, R., Saitz, C., & Jullian, V. (2010). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of the Brazilian Chemical Society, 21(11), 2153-2159.
- Daugulis, O., & Zaitsev, V. G. (2005). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
-
Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
-
ChemInform Abstract: Alkylation of Pyrazolones via the Mitsunobu Reaction. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]
- Naim, M. J., Alam, O., Alam, M. J., & Hassan, M. Q. (2021). Recent synthetic advances in C–H/N–H functionalization of 1H‐pyrazoles: Diverse strategies across variously substituted scaffolds. The Chemical Record, 21(12), 3695-3715.
-
Prier, C. K., & Arnold, F. H. (2020). Enzymatic selective alkylation of pyrazoles using haloalkanes. ResearchGate. Retrieved February 14, 2026, from [Link]
- Smith, R. C., & Jones, T. C. (2022).
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(33), 25867-25874. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Alkylation of Pyrazole - Printable Mechanism Notes. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]
- Combs, A. P., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Tetrahedron Letters, 47(5), 711-714.
- Singh, V. K., & Kumar, A. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 37(5), 1033-1047.
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Mitsunobu Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 14, 2026, from [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved February 14, 2026, from [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
- Chen, D., Zhou, L., Wen, C., & Wan, J. P. (2023). Three-Component Chemo-Selective Synthesis of N-(o-Alkenylaryl) Pyrazoles by Pyrazole Annulation and Rh-Catalyzed Chemo-Selective Aryl C-H Addition Cascade. The Journal of Organic Chemistry, 88(12), 7959-7969.
-
Phase Transfer Catalysis. (n.d.). ACS Green Chemistry Institute. Retrieved February 14, 2026, from [Link]
-
N-methylation of pyrazole. (2023, June 10). Reddit. Retrieved February 14, 2026, from [Link]
- Kumar, S., & Narasimhan, B. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-11.
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Communications, Inc. Retrieved February 14, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved February 14, 2026, from [Link]
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Technical Support Hub: Optimizing Reaction Temperature for Pyrazole Ethanol Synthesis
Welcome to the technical support center dedicated to the synthesis of pyrazole ethanol derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven strategies for optimizing one of the most critical parameters in your synthesis: the reaction temperature.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding temperature optimization in pyrazole ethanol synthesis.
Q1: Why is reaction temperature so critical for the synthesis of pyrazole ethanols?
A: Reaction temperature directly influences reaction kinetics, solubility, and the stability of reactants, intermediates, and products. For pyrazole synthesis, which often involves condensation and cyclization steps, temperature can dictate the regioselectivity of the final product, the rate of side-product formation, and the overall yield and purity.[1][2] For instance, in the common Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, temperature can affect which carbonyl group is preferentially attacked, leading to different regioisomers.[2]
Q2: What are the typical temperature ranges for pyrazole ethanol synthesis?
A: The optimal temperature is highly substrate-dependent. Syntheses can range from room temperature to reflux conditions in various solvents.[3][4] Some modern, catalyzed reactions proceed efficiently at room temperature (20-25°C), while traditional condensation reactions often require heating (60-120°C) to achieve a reasonable rate.[1][3] The subsequent N-alkylation step to introduce the ethanol group might require different temperature conditions, often ranging from room temperature to ~80°C, depending on the alkylating agent and base used.[5][6]
Q3: Can changing the temperature help if I am getting a mixture of N1 and N2 alkylated regioisomers?
A: Yes, temperature can influence the N1/N2 ratio in the alkylation step.[5][7] Generally, lower temperatures may increase selectivity by favoring the kinetically preferred product.[5] However, the outcome is also strongly influenced by steric hindrance, solvent choice, and the base used.[5][8] A systematic temperature screening is often necessary to find the optimal balance for selectivity.
Q4: What is the difference between kinetic and thermodynamic control in pyrazole synthesis, and how does temperature affect it?
A: In a reaction with multiple possible products, the kinetic product is the one that forms the fastest (lowest activation energy), while the thermodynamic product is the most stable one (lowest Gibbs free energy).[9][10]
-
Kinetic Control: Favored at lower temperatures. The reaction is irreversible, and the product distribution reflects the relative rates of formation.
-
Thermodynamic Control: Favored at higher temperatures. Higher energy allows the reaction to be reversible, enabling the initial products to equilibrate to the most stable product.
In pyrazole synthesis, this can manifest as different regioisomers. If one isomer forms faster but is less stable, low-temperature conditions will favor its formation. Conversely, heating the reaction for an extended period might allow it to convert to the more stable isomer.[9][11][12]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter and provides a logical path to their resolution.
Issue 1: My reaction is very slow or shows no conversion to the pyrazole core.
Question: I've mixed my 1,3-dicarbonyl compound and hydrazine derivative, but after several hours at room temperature, TLC analysis shows only starting materials. What should I do?
Answer: A lack of conversion is typically due to insufficient activation energy or poor solubility.
-
Causality: Many condensation reactions have a significant activation energy barrier and require thermal input to proceed at a practical rate.[1] Additionally, if your starting materials are not fully dissolved, the reaction will be hindered.
-
Troubleshooting Steps:
-
Increase Temperature Incrementally: Gently warm the reaction to 40-50°C and monitor by TLC. If conversion begins, continue to increase the temperature in 10-20°C increments until a satisfactory rate is achieved or the solvent begins to reflux.[1][3]
-
Verify Solubility: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. If not, consider switching to a higher-boiling solvent that provides better solubility, such as DMF or toluene, which may also allow for higher reaction temperatures.[1]
-
Consider Catalysis: A catalytic amount of a mild acid, such as acetic acid, can often accelerate the initial condensation step, even at lower temperatures.[13][14]
-
Issue 2: The yield of my desired pyrazole ethanol is low, and I see multiple unidentified spots on the TLC plate.
Question: I am refluxing my reaction, and while I do get some product, the yield is poor, and the crude mixture is complex. Is the temperature too high?
Answer: High temperatures can lead to the degradation of starting materials, intermediates, or the final product, as well as promote side reactions.[13]
-
Causality: Reagents like phenylhydrazine can decompose at elevated temperatures, forming colored impurities.[2] Furthermore, high heat can provide enough energy to overcome the activation barriers for various side reactions, leading to a complex product mixture.
-
Troubleshooting Steps:
-
Run a Temperature Gradient: Set up several small-scale parallel reactions at different temperatures (e.g., 60°C, 80°C, 100°C) and monitor them over time. This will help identify a temperature that promotes product formation without significant decomposition.[1]
-
Check Reagent Stability: Ensure you are using high-purity starting materials. For sensitive reagents like phenylhydrazine, use a freshly opened bottle or distill it before use and run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.[2]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC. Once the maximum product concentration is reached and before significant side products appear, quench the reaction. Prolonged heating can be detrimental.[13]
-
Issue 3: I am forming the wrong regioisomer of the pyrazole ring.
Question: My unsymmetrical 1,3-dicarbonyl is reacting with hydrazine to give predominantly the undesired regioisomer. Can temperature control help?
Answer: Yes, temperature is a key factor in controlling regioselectivity, often by shifting the balance between kinetic and thermodynamic control.
-
Causality: The reaction of a hydrazine with an unsymmetrical 1,3-dicarbonyl can occur at two different carbonyl sites. One pathway may be faster (kinetic) while the other leads to a more stable product (thermodynamic).[9]
-
Troubleshooting Steps:
-
Favor the Kinetic Product: To isolate the kinetic product, run the reaction at a much lower temperature (e.g., 0°C or even -20°C) for a longer period. This minimizes the energy available for the reaction to reverse and equilibrate to the thermodynamic product.
-
Favor the Thermodynamic Product: To isolate the thermodynamic product, run the reaction at a higher temperature (e.g., reflux) for an extended time. This ensures the system reaches equilibrium, favoring the most stable isomer.
-
Solvent and pH Influence: Remember that solvent polarity and pH also play a crucial role in regioselectivity and can be optimized in conjunction with temperature.[1][2]
-
Experimental Protocols & Data Visualization
Protocol 1: Small-Scale Temperature Screening for Pyrazole Formation
This protocol outlines a parallel experiment to quickly determine the optimal temperature for the cyclocondensation step.
Methodology:
-
In five separate reaction vials equipped with stir bars, add the 1,3-dicarbonyl compound (0.5 mmol, 1.0 eq).
-
To each vial, add the chosen solvent (e.g., ethanol, 2.0 mL).
-
Add the hydrazine derivative (0.55 mmol, 1.1 eq) to each vial. If using a hydrazine salt, add a mild base like sodium acetate.
-
If required, add a catalytic amount of glacial acetic acid (1-2 drops) to each vial.
-
Place each vial in a separate well of a temperature-controlled heating block set to different temperatures: Room Temp (RT), 40°C, 60°C, 80°C, and 100°C.
-
Monitor each reaction at 1h, 4h, and 12h intervals using TLC or LC-MS to assess the consumption of starting material and formation of the product.
-
After the optimal time, quench the reactions, perform a work-up, and analyze the crude yield and purity (e.g., by ¹H NMR with an internal standard or by HPLC).
Data Presentation: Example Temperature Screening Results
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Crude Yield (%) | Purity (%) | Observations |
| Room Temp | 12 | 15 | <10 | >95 | Very slow reaction |
| 40 | 12 | 65 | 58 | 92 | Moderate conversion, clean reaction |
| 60 | 4 | 95 | 88 | 90 | Good conversion and yield |
| 80 | 4 | >99 | 93 | 89 | Optimal balance of rate and yield |
| 100 | 4 | >99 | 85 | 75 | Fast reaction, significant impurity formation |
Visualization: Workflow for Temperature Optimization
This diagram illustrates the logical process for identifying and validating the optimal reaction temperature.
Caption: A systematic workflow for optimizing reaction temperature.
References
- Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cycliz
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (2025). Benchchem.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2025).
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). PMC.
- Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. (2025). Benchchem.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments. (n.d.).
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
- A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in W
- Technical Support Center: Optimizing N-Alkyl
- 5 - Organic Syntheses Procedure. (n.d.). orgsyn.org.
- The synthetic development of pyrazole nucleus: From reflux to microwave. (n.d.). scholarsresearchlibrary.com.
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- Kinetic and Thermodynamic Control. (n.d.). Dalal Institute.
- N-alkylation method of pyrazole. (n.d.).
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019). Thieme.
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.
- optimization of reaction conditions for pyrazoline synthesis. (2025). Benchchem.
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). PMC.
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- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
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Removing unreacted starting materials from pyrazole derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides practical, in-depth solutions for the common challenge of removing unreacted starting materials from pyrazole derivatives. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only follow protocols but to understand the underlying principles, enabling you to troubleshoot and adapt these methods to your specific needs.
Frequently Asked Questions (FAQs)
Q1: My crude pyrazole derivative is contaminated with unreacted hydrazine. What is the most straightforward way to remove it?
A1: An acidic wash is highly effective for removing basic impurities like hydrazine.[1][2] Hydrazine will be protonated by a dilute acid (e.g., 1 M HCl), forming a water-soluble salt that can be easily separated in an aqueous workup.[1][2]
Q2: I've tried a simple acidic wash, but I'm still seeing starting materials in my NMR. What's the next step?
A2: If a simple wash is insufficient, consider a more rigorous acid-base extraction. This technique leverages the weakly basic nature of pyrazoles.[2] By treating your crude product with an acid, you can protonate the pyrazole, making it water-soluble and allowing you to separate it from non-basic impurities. Subsequently, neutralizing the aqueous layer will precipitate your purified pyrazole.[2]
Q3: My pyrazole derivative has poor solubility in common organic solvents, making purification difficult. What are my options?
A3: Poor solubility is a common hurdle. Here are a few strategies to consider:
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures to find a system that provides adequate solubility for purification.[3]
-
Hot Filtration: If your compound is sparingly soluble even at elevated temperatures, hot filtration can be used to remove insoluble impurities.[3]
-
Alternative Purification Techniques: If recrystallization is not feasible, column chromatography with a modified stationary phase or a different purification method may be necessary.[3]
Q4: I am struggling to separate regioisomers of my pyrazole derivative. What purification techniques are most effective?
A4: The separation of regioisomers can be challenging due to their similar physical properties. Column chromatography is the most common and effective method.[2] Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical for achieving good separation.[2] In some cases, fractional recrystallization may also be successful if the isomers have different solubilities.[2]
Troubleshooting Guide: Common Purification Challenges
| Issue | Potential Cause | Recommended Solution |
| Persistent Hydrazine Contamination | Incomplete protonation during acidic wash. | Increase the concentration of the acid or perform multiple washes. Consider a full acid-base extraction.[1][2] |
| Low Recovery After Acid-Base Extraction | The pyrazole salt may be partially soluble in the organic layer, or the pyrazole may not have fully precipitated upon neutralization. | Ensure complete separation of layers. After neutralization, thoroughly extract the aqueous layer with an appropriate organic solvent. |
| Product Precipitates on Chromatography Column | Poor solubility of the pyrazole derivative in the chosen eluent. | Deactivate the silica gel with triethylamine or ammonia in methanol to prevent sticking.[4] Alternatively, consider using a different stationary phase like neutral alumina or a reversed-phase column.[4] |
| Co-elution of Product and Starting Material | Similar polarities of the pyrazole and the unreacted starting material (e.g., 1,3-dicarbonyl). | Optimize the eluent system for column chromatography by systematically varying the solvent polarity. A shallow gradient may be necessary. |
| Colored Impurities in the Final Product | Decomposition of starting materials, particularly phenylhydrazine, or oxidation of the product. | Treat a solution of the crude product with activated charcoal to adsorb colored impurities.[2] Recrystallization is also often effective at removing small amounts of colored byproducts.[2] |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for separating weakly basic pyrazole derivatives from non-basic impurities.
Diagram of the Acid-Base Extraction Workflow:
Caption: Workflow for pyrazole purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Extraction: Shake the funnel vigorously, allowing the layers to separate. Drain the lower aqueous layer, which now contains the protonated pyrazole, into a clean flask.
-
Repeat: Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.
-
Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic.
-
Isolation: The purified pyrazole product should precipitate out and can be collected by filtration. Alternatively, it can be extracted back into an organic solvent.
-
Drying and Concentration: If extracted, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.[1]
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Diagram of the Column Chromatography Workflow:
Caption: General workflow for pyrazole purification by column chromatography.
Step-by-Step Methodology:
-
Stationary Phase Selection: Choose an appropriate stationary phase. Silica gel is common, but for basic pyrazoles, deactivating the silica with triethylamine or using neutral alumina may be beneficial.[4]
-
Eluent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC) to achieve good separation between the pyrazole and impurities. Common solvent systems include mixtures of hexane and ethyl acetate.[5]
-
Column Packing: Pack a chromatography column with the selected stationary phase.
-
Sample Loading: Dissolve the crude pyrazole in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure pyrazole.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds.
Diagram for Recrystallization Solvent Selection:
Caption: Decision-making process for pyrazole recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the pyrazole derivative is highly soluble at elevated temperatures and poorly soluble at room temperature.[6] Common solvents to screen include ethanol, isopropanol, and ethyl acetate.[6]
-
Dissolution: Place the crude pyrazole in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath may be necessary.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
References
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. Available at: [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. University of Colorado Boulder Department of Chemistry. Available at: [Link]
-
Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry. Available at: [Link]
Sources
Solving solubility issues with 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
Compound: 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol[1][2]
Executive Summary: The Physicochemical Challenge
Welcome to the technical support hub for 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol . Users frequently encounter precipitation ("crashing out") when transitioning this compound from organic stock solutions to aqueous biological media.[1]
The Root Cause: This molecule exhibits a classic "Amphiphilic Conflict."
-
The Lipophilic Core: The Benzyl group and the Pyrazole ring form a rigid, hydrophobic aromatic core. This section drives the molecule to aggregate in water to minimize entropic penalties (the Hydrophobic Effect).
-
The Hydrophilic Tail: The Oxy-ethanol chain provides a hydrogen bond donor/acceptor site, but it is often insufficient to solubilize the bulky aromatic core in pure aqueous buffers at concentrations >10 µM.
This guide provides field-proven protocols to overcome these solubility barriers for in vitro assays and in vivo formulations.[2][1]
Module 1: Stock Solution Preparation
Q: What is the best solvent for creating a high-concentration stock?
A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. [2]
Technical Rationale: The benzyl-pyrazole core requires a solvent with a high dielectric constant and aprotic character to disrupt intermolecular pi-pi stacking.[2][1]
-
Recommended Concentration: 10 mM to 50 mM.[1]
-
Storage: -20°C in small aliquots (avoid repeated freeze-thaw cycles to prevent moisture absorption).
-
Alternative: Ethanol (absolute) can be used, but solubility will be lower (~5-10 mM) and evaporation is a risk during storage.[2][1]
⚠️ Critical Warning: Do not attempt to make a stock solution directly in PBS, water, or cell culture media. The compound will not dissolve and may form invisible micro-crystals that skew assay results.
Module 2: Troubleshooting Aqueous Dilution (In Vitro)
Q: Why does my solution turn cloudy when I add the DMSO stock to the media?
A: You are experiencing "Solvent Shock" precipitation.
When a small volume of DMSO stock is added to a large volume of water, the solvent environment changes instantly. The hydrophobic benzyl ring becomes insoluble faster than the ethanol tail can hydrate, causing rapid aggregation.
Protocol: The "Intermediate Step" Dilution Method
Do not spike 100% DMSO stock directly into the final well. Use this stepwise reduction of solvent strength:
-
Start: 10 mM Stock (100% DMSO).
-
Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol .
-
Final: Dilute this intermediate into your assay buffer.
Q: What is the maximum safe DMSO concentration for my cells?
A: Typically 0.1% to 0.5% (v/v). Refer to the decision tree below to balance compound solubility against cellular toxicity.
Figure 1: Decision Logic for Aqueous Dilution.[2][1] Select the pathway based on your required final concentration.
Module 3: Advanced Formulation (In Vivo / High Dose)
Q: How do I formulate this for animal studies (IP/PO)? DMSO is too toxic.
A: Use Hydroxypropyl-beta-Cyclodextrin (HP-β-CD). [2][1]
The Science: The Benzyl group of your compound fits perfectly into the hydrophobic cavity of Beta-Cyclodextrin. The outer shell of the cyclodextrin is hydrophilic, rendering the complex water-soluble.
Formulation Protocol (20% HP-β-CD):
-
Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of sterile water (or saline).[2][1] Stir until clear.
-
Compound Addition:
-
Dissolve compound in a minimal volume of Ethanol or Acetone (e.g., 5% of final volume).
-
Add this dropwise to the stirring Cyclodextrin solution.
-
Crucial Step: Allow to stir open-capped for 2-4 hours to evaporate the volatile organic solvent (Ethanol/Acetone), leaving the drug trapped in the cyclodextrin.
-
-
Filtration: Sterile filter (0.22 µm). The solution should be clear.
Table 1: Recommended Vehicle Systems
| Application | Vehicle Composition | Max Solubility (Est.) | Pros/Cons |
| Cell Assay | 0.5% DMSO in Media | ~10-20 µM | Simple, but high risk of precipitation.[2][1] |
| IP Injection | 5% DMSO / 40% PEG-400 / 55% Saline | ~1-5 mM | Good solubility, but PEG can be viscous.[2][1] |
| Oral (PO) | 20% HP-β-CD in Water | > 5 mM | Excellent bioavailability; mimics "fed" state.[2][1] |
| IV Injection | 10% Tween 80 / 90% Saline | ~1 mM | Risk of hemolysis; use slow infusion.[1] |
Module 4: pH Considerations
Q: Will adding acid help dissolve it?
A: Only at pH < 2.0, which is rarely useful for biology. [2]
Mechanistic Insight: The pyrazole nitrogen is a weak base.
-
Behavior: At neutral pH (7.4), the molecule is uncharged (neutral). To protonate the nitrogen and make it a soluble salt, you would need to drop the pH below 2.5.
Experimental Validation: The "Cloud Point" Test
Before running a valuable experiment, validate your solubility limit using this rapid protocol.
-
Prepare Buffer: Aliquot 198 µL of your assay buffer into a clear 96-well plate.
-
Titrate: Add 2 µL of stock solution at increasing concentrations (e.g., 1mM, 5mM, 10mM, 50mM stocks).
-
Read: Measure Absorbance at 600 nm (OD600) immediately.
-
Interpret:
Figure 2: The Mechanism of "Crashing Out."[2][1] Rapid mixing strips the DMSO shell, forcing benzyl groups to stack.
References
-
Lipophilicity and Solubility of Pyrazoles
-
DMSO in Biological Assays
-
Cyclodextrin Formulation Strategies
- Source: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Link:[Link]
-
pKa of Nitrogen Heterocycles
For further assistance, please contact the Formulation Sciences Desk.
Sources
- 1. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(1-benzylpyrazol-4-yl)oxy-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[3,4-d]pyrimidin-4-one | C17H21N5O2 | CID 122197723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symmetric.events [symmetric.events]
- 5. researchgate.net [researchgate.net]
Controlling moisture sensitivity in pyrazole synthesis
Status: Online | Tier: Level 3 Engineering | Topic: Moisture Control & Regioselectivity
Mission Statement
Welcome to the Pyrazole Synthesis Support Center. You are likely here because your Knorr condensation yielded a tarry mess, your regioselectivity ratios are inverted, or your Lewis acid catalyst decomposed before the reaction started.
Water is not just a contaminant in pyrazole synthesis; it is a mechanistic switch. In the condensation of hydrazines with 1,3-dicarbonyls, water dictates the tautomeric equilibrium of your electrophile and the nucleophilicity of your hydrazine. This guide moves beyond basic "dry your solvents" advice and provides the engineering controls necessary to lock down your reaction parameters.
Module 1: Reagent Management (The Hydrazine Problem)
Ticket Type: Critical Reagent Failure
Issue: "I need anhydrous hydrazine, but I only have the hydrate (64%
Hydrazine hydrate (
Protocol 1.0: Breaking the Azeotrope (Toluene Dehydration)
Safety Warning: Anhydrous hydrazine is unstable and highly toxic. Perform all steps under inert atmosphere in a fume hood.
The Fix: Use a ternary azeotrope system. Toluene forms a low-boiling azeotrope with water and hydrazine, but the water-toluene azeotrope boils significantly lower, allowing you to "drag" water out.
| Component | Boiling Point (°C) | Role |
| Hydrazine Hydrate | 118.5 | Starting Material |
| Water | 100 | Contaminant |
| Toluene | 110.6 | Entrainer |
| Water/Toluene Azeotrope | 85 | The Removal Target |
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge: Add Hydrazine Hydrate (1 equiv) and Toluene (10 equiv).
-
Reflux: Heat the mixture to reflux (
). -
Separation: Monitor the Dean-Stark trap. The lower phase is water; the upper phase is toluene.
-
Drain: Periodically drain the aqueous layer.
-
Endpoint: When water accumulation ceases, the pot contains a solution of anhydrous hydrazine in toluene.
-
Usage: Use this solution directly for the reaction. Do not isolate pure anhydrous hydrazine to avoid explosion risks.
Module 2: Regioselectivity & Solvent Engineering
Ticket Type: Selectivity Drift Issue: "I am targeting the 1,5-isomer, but I keep getting the 1,3-isomer (or a mixture)."
Technical Insight: Regioselectivity in Knorr synthesis depends on which carbonyl the hydrazine attacks first. This is governed by the Hard-Soft Acid-Base (HSAB) theory and the tautomeric state of the 1,3-dicarbonyl.
-
Water/Protic Solvents: Stabilize the enol form via H-bonding, often leading to poor selectivity or favoring the thermodynamically stable product.
-
Fluorinated Solvents (TFE/HFIP): These solvents are strong H-bond donors (acidic) but weak nucleophiles. They activate the carbonyls selectively without competing for the hydrazine, often reversing or amplifying selectivity compared to ethanol [1].
Visualization: The Regioselectivity Decision Tree
Caption: Workflow for selecting solvent systems to control regiochemical outcomes. Fluorinated alcohols (TFE) often provide superior selectivity over standard ethanol.
Module 3: Lewis Acid Catalysis (Moisture Intolerance)
Ticket Type: Reaction Stalled
Issue: "Using
If you are using Lewis Acids to catalyze the formation of pyrazoles from deactivated ketones or to drive regioselectivity, moisture is your enemy. Water coordinates to the metal center (
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| White precipitate forms immediately upon catalyst addition. | Hydrolysis of Lewis Acid (e.g., | Dry Solvents: Distill THF/DCM over CaH2 or use molecular sieves (3Å or 4Å). |
| Reaction is sluggish even with heat. | Hydrazine hydrate is quenching the catalyst. | Switch Reagent: Use Hydrazine Hydrochloride salt ( |
| Product is the open-chain hydrazone. | Incomplete cyclization due to water preventing dehydration. | Dean-Stark: Add a dehydration step (toluene reflux) after the initial addition. |
Module 4: Emerging Technologies (Water as a Friend?)
Note: While this guide focuses on controlling moisture sensitivity, it is scientifically dishonest to ignore that water can sometimes be used advantageously.
Recent microdroplet chemistry suggests that spraying aqueous microdroplets of hydrazine and diketones can accelerate pyrazole synthesis via surface-tension-mediated dehydration, avoiding catalysts entirely [2]. However, for bulk synthesis in a flask, keep it dry.
FAQ: The "Quick Fix" Corner
Q: Can I use molecular sieves to dry hydrazine hydrate? A: NO. Hydrazine is a powerful reducing agent and can react violently with certain metal oxides found in binders of generic sieves. Furthermore, it is too sticky. Use the azeotropic distillation method.[1][2][3][4][5][6]
Q: My pyrazole has a free NH. It's hygroscopic. How do I dry the final product? A: Pyrazoles with free NH groups form H-bonded networks with water.
-
Method: Dissolve in EtOAc, wash with brine, dry over
, filter, and rotovap. -
Final Polish: High-vacuum drying (0.1 mbar) at 50°C for 12 hours is usually required to remove the last 2-3% of water.
Q: Why does my yield drop when I scale up? A: Surface-to-volume ratio changes. On a small scale, adventitious moisture is negligible if you flame-dry glassware. On a large scale, the headspace moisture in a 5L flask is significant.
-
Fix: Purge the reactor with Argon for 15 minutes before charging reagents.
References
-
Fustero, S., et al. (2008).[7] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[7] The Journal of Organic Chemistry, 73(9), 3523–3529.[7]
-
Yan, X., et al. (2025). Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets.[8] Pradeep Research Group / J. Am. Chem. Soc. (Contextual citation based on recent microdroplet literature).
-
Wilson, R. Q., et al. (1955).[4] Dehydration of Hydrazine by Azeotropic Distillation. AIChE Journal, 1(2), 220–224.
Sources
- 1. US2773814A - Dehydration of hydrazine by azeotropic distillation with aniline - Google Patents [patents.google.com]
- 2. US2698286A - Dehydration of hydrazine solutions - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. US2963407A - Dehydration of hydrazine - Google Patents [patents.google.com]
- 6. CN107311129A - Urea method hydrazine hydrate concentrates distillation technique - Google Patents [patents.google.com]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pradeepresearch.org [pradeepresearch.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol, a heterocyclic compound with potential applications in medicinal chemistry. Beyond a simple spectral interpretation, we will delve into the rationale behind the expected chemical shifts and coupling patterns, compare the utility of ¹H NMR with other common analytical techniques, and provide a detailed experimental protocol for acquiring high-quality data.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The molecular structure of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol presents several distinct proton environments, each with characteristic chemical shifts and multiplicities. Understanding these is key to a successful spectral assignment.
Figure 1: Structure of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol with key proton environments labeled.
Predicted ¹H NMR Data
The following table summarizes the anticipated chemical shifts (δ), multiplicities, and integration values for the protons of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol. These predictions are based on established principles of NMR spectroscopy and data from related structures.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-3, H-5 | 7.5 - 8.0 | Singlets | 2H | The protons on the pyrazole ring are in a heteroaromatic environment and are expected to appear downfield. Due to the substitution pattern, they are likely to appear as two distinct singlets. |
| Phenyl (Hb,c,d) | 7.2 - 7.4 | Multiplet | 5H | The five protons of the benzyl group's phenyl ring will resonate in the aromatic region, likely as a complex multiplet. |
| Benzyl (Ha) | ~5.3 | Singlet | 2H | The benzylic protons are adjacent to both an aromatic ring and a nitrogen atom, leading to a downfield shift. They are expected to appear as a sharp singlet. |
| -O-CH₂- (He) | 4.0 - 4.2 | Triplet | 2H | These protons are deshielded by the adjacent oxygen atom. They will be split into a triplet by the neighboring CH₂ group. |
| -CH₂-OH (Hf) | 3.8 - 4.0 | Triplet | 2H | These protons are also deshielded by the adjacent oxygen of the hydroxyl group. They will be split into a triplet by the neighboring -O-CH₂- group. |
| -OH | Variable | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet and will exchange with D₂O.[1] |
Experimental Protocol for ¹H NMR Analysis
For reliable and reproducible results, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
-
Instrument Setup and Data Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
D₂O Exchange Experiment (Optional but Recommended):
-
After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum. The signal corresponding to the hydroxyl proton (-OH) will either disappear or significantly decrease in intensity, confirming its assignment.[1]
-
Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves complementary techniques. Here’s how ¹H NMR compares to other common analytical methods for analyzing 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | Precise information on the number, connectivity, and chemical environment of protons. | Excellent for confirming the presence and connectivity of all proton-bearing fragments (pyrazole, benzyl, ethanol). Provides detailed structural insights. | Does not directly observe quaternary carbons. Can have overlapping signals in complex regions (e.g., aromatic). |
| ¹³C NMR | Information on the number and chemical environment of carbon atoms. | Confirms the carbon skeleton, including quaternary carbons not visible in ¹H NMR.[2][3] The chemical shifts of the pyrazole carbons are sensitive to substitution patterns.[4] | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not provide direct information on proton connectivity. |
| Mass Spectrometry (MS) | Provides the molecular weight and information on fragmentation patterns. | Confirms the molecular formula and can provide structural clues through characteristic fragmentation of the pyrazole and benzyl moieties.[5][6] High-resolution MS can provide the exact molecular formula.[7] | Isomeric compounds may not be distinguishable. Does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Can confirm the presence of the -OH group (broad O-H stretch), C-O ether linkage, and aromatic C-H bonds.[8][9] | Provides limited information on the overall molecular structure and connectivity. The "fingerprint region" can be complex and difficult to interpret fully.[10] |
Synergistic Power: An Integrated Approach
The most robust structural confirmation comes from the synergistic use of these techniques. For instance, after predicting the structure with ¹H and ¹³C NMR, MS can confirm the molecular weight, and IR can verify the presence of key functional groups.
Workflow for Structural Elucidation
The logical flow for analyzing an unknown sample suspected to be 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol is as follows:
Conclusion
The ¹H NMR spectrum of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol provides a wealth of structural information that is critical for its unambiguous identification. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, researchers can confirm the connectivity of the pyrazole, benzyl, and ethanol moieties. While ¹H NMR is a powerful standalone technique, its integration with ¹³C NMR, mass spectrometry, and IR spectroscopy provides a self-validating system for complete and confident structural elucidation, a cornerstone of rigorous scientific research and drug development.
References
- Elguero, J., Fruchier, A., & Jaramillo, C. (1988). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry, 26(10), 879-883.
- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 267-270.
- Desai, N. C., Bhatt, N., & Somani, H. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-206.
- Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 10(12), 1533-1544.
- Arjunan, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 406-414.
- Faure, R., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1146.
- da Silva, G. G., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(11), 1335.
- Claramunt, R. M., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 39(11), 667-674.
- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
- ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)...
- Elguero, J., & Claramunt, R. M. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 7(9), 121.
- Gökçe, M., & Utku, S. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833-836.
- Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Organic Magnetic Resonance, 22(9), 603-607.
- Musumeci, D., et al. (2022).
- ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.
- Quora. (2020, November 23). Which one is better for an analytical technique, NMR or IR? Why?
- Behera, A., et al. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 42(14), 11841-11848.
- Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13768-13791.
- Parkin, G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
- Al-Jibouri, M. N. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Conference: The First Scientific Conference the Collage of Sciences 2013.
- Reddit. (2024, July 25). 1H NMR of pyrazole.
- PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol.
- Emwas, A.-H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Methods in Molecular Biology, 1277, 161-193.
- LibreTexts. (2021, March 15). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
- University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table.
- European Molecular Biology Laboratory - European Bioinformatics Institute. (n.d.). Comparison of NMR and MS.
Sources
- 1. rsc.org [rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lehigh.edu [lehigh.edu]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Benzyl Pyrazole Ethers
This guide provides an in-depth analysis of the characteristic fragmentation patterns of benzyl pyrazole ethers, a class of compounds of significant interest in medicinal chemistry and drug development.[1] By leveraging fundamental principles of mass spectrometry, this document serves as a predictive framework for researchers to interpret mass spectra, elucidate structures, and differentiate isomers. The insights herein are synthesized from established fragmentation mechanisms of constituent functional groups, providing a robust guide in the absence of extensive dedicated literature for this specific molecular class.
Part 1: Core Principles of Ionization and Fragmentation in Benzyl Pyrazole Ethers
The fragmentation of benzyl pyrazole ethers in a mass spectrometer is dictated by the ionization method employed and the inherent structural stability of the resulting ions. Electron Ionization (EI) and Electrospray Ionization (ESI) are the most common techniques, each inducing distinct and informative fragmentation pathways.
Electron Ionization (EI): In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a radical cation (M+•) that is often energetically unstable. This excess energy drives extensive fragmentation, providing a detailed fingerprint of the molecule's structure. Key fragmentation processes under EI include alpha-cleavage at the ether linkage and rearrangements leading to stable carbocations.[2]
Electrospray Ionization (ESI): ESI is a softer ionization technique that typically generates protonated molecules ([M+H]+) in the positive ion mode.[3] Subsequent fragmentation, induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), often requires less energy than EI. ESI-MS/MS spectra are generally less complex than EI spectra and are particularly useful for determining the molecular weight and probing specific fragmentation pathways from a selected precursor ion.[3]
A cornerstone of benzyl ether fragmentation is the exceptional stability of the tropylium ion (C₇H₇⁺) . Molecules containing a benzyl group frequently undergo cleavage of the benzylic C-O bond, initially forming a benzyl cation which then rearranges into the highly stable, aromatic tropylium ion, characteristically observed at a mass-to-charge ratio (m/z) of 91.[4][5][6][7][8]
The pyrazole ring itself has well-documented fragmentation patterns. Common cleavages include the loss of a neutral molecule of hydrogen cyanide (HCN) and the expulsion of molecular nitrogen (N₂), particularly from the [M-H]⁺ ion.[9][10][11] The specific fragmentation pathway is often influenced by the nature and position of substituents on the ring.[11]
Part 2: Predicted Core Fragmentation Pathways of the Benzyl Pyrazole Ether Scaffold
Based on these first principles, we can predict the primary fragmentation pathways for a generic benzyl pyrazole ether structure.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M+•) will undergo several competing fragmentation reactions. The most prominent pathways are illustrated below.
Caption: Predicted ESI-MS/MS fragmentation of a protonated benzyl pyrazole ether.
-
Loss of Neutral Pyrazole Alcohol: Cleavage of the protonated ether linkage can lead to the expulsion of a neutral pyrazole alcohol molecule, leaving the highly stable tropylium ion at m/z 91 .
-
Loss of Neutral Toluene: A rearrangement can facilitate the loss of neutral toluene, resulting in a protonated pyrazole oxonium ion. This ion can then undergo further fragmentation, such as the loss of water.
Part 3: The Influence of Substituents on Fragmentation Patterns
Substituents on either the benzyl or pyrazole rings can significantly alter the relative abundance of fragment ions by influencing the stability of the ions formed.
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or alkyl groups on the benzyl ring will stabilize the benzyl cation, promoting benzylic cleavage and increasing the intensity of the corresponding substituted tropylium ion peak (e.g., m/z 121 for a methoxybenzyl group).
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) on the benzyl ring will destabilize the benzyl cation, making benzylic cleavage less favorable. This will likely increase the relative abundance of fragments originating from the pyrazole ring.
-
Substituents on the Pyrazole Ring will similarly influence the fragmentation. EDGs can enhance the stability of the pyrazole-containing fragment ions, while EWGs may promote specific ring-opening pathways.
Illustrative Comparison of Substituent Effects
The following table presents hypothetical, yet chemically reasoned, relative abundance data for key fragments of substituted benzyl pyrazole ethers under EI conditions to illustrate these principles.
| Substituent (on Benzyl Ring) | Molecular Ion (M+•) Rel. Abundance | Tropylium Ion (m/z 91 or substituted) Rel. Abundance | Pyrazole-derived Fragments Rel. Abundance |
| -H (Unsubstituted) | 40% | 100% | 30% |
| p-OCH₃ (EDG) | 50% | 100% (at m/z 121) | 15% |
| p-NO₂ (EWG) | 60% | 25% (at m/z 136) | 80% |
This data is illustrative and intended to demonstrate expected trends based on ion stability principles.
Part 4: Comparison with Structurally Related Analogs
The fragmentation patterns of benzyl pyrazole ethers can be distinguished from those of isomeric or related compounds:
-
Phenyl Pyrazole Ethers: These isomers will not produce the characteristic m/z 91 tropylium ion. Instead, they will show fragments corresponding to the cleavage of the phenyl-oxygen bond (e.g., a phenoxy cation at m/z 93) and subsequent loss of CO. [12]* Benzyl Pyrazole Amines: The nitrogen analog will undergo similar benzylic cleavage to produce the m/z 91 ion. However, subsequent fragmentation of the pyrazole-amine portion will differ from the pyrazole-ether portion, providing a means of differentiation.
Part 5: Experimental Protocol for Acquiring High-Quality Mass Spectra
This section provides a generalized workflow for the analysis of benzyl pyrazole ethers.
Methodology Workflow
Caption: General workflow for MS analysis of benzyl pyrazole ethers.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the benzyl pyrazole ether sample in a high-purity solvent (e.g., LC-MS grade methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
For ESI, further dilute the stock solution to 1-10 µg/mL in a solvent appropriate for electrospray (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
-
Instrumentation and Parameters (EI-MS):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for library matching and inducing fragmentation).
-
Source Temperature: 230-250 °C.
-
Mass Range: Scan from m/z 40 to a value at least 50 Da above the expected molecular weight.
-
-
Instrumentation and Parameters (ESI-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas (N₂) Flow and Temperature: Optimize for desolvation (e.g., 8-12 L/min, 300-350 °C).
-
Full Scan (MS1): Acquire a full scan to confirm the m/z of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor. Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas. Ramp the collision energy (e.g., from 10-40 eV) to find the optimal energy that produces a rich spectrum of fragment ions.
-
Conclusion
The mass spectrometric fragmentation of benzyl pyrazole ethers is a predictable process governed by the formation of stable ions. The presence of a prominent tropylium ion at m/z 91 is a strong indicator of the benzyl ether moiety. Analysis of the fragmentation of the pyrazole ring and the influence of substituents provides further structural confirmation. By employing the systematic approach and experimental protocols outlined in this guide, researchers can confidently utilize mass spectrometry for the structural elucidation and characterization of this important class of molecules.
References
-
Liu, P., Hu, N., Pan, Y., & Tu, Y. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(4), 626–634. [Link]
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Iqbal, N., & Ahmad, I. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. PMC. [Link]
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Liu, P., Hu, N., Pan, Y., & Tu, Y. (2010). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. [Link]
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Chem.ucla.edu. Illustrated Glossary of Organic Chemistry - Tropylium cation. [Link]
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Gogoll, A., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]
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Metaclass. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
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Santos, V. G. dos, et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
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El-Eswed, M., et al. (2025). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
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van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). The mass spectra of some pyrazole compounds. Semantic Scholar. [Link]
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Li, F., et al. (2013). Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer. Consensus. [Link]
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Katritzky, A. R., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. [Link]
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Ward, R. S., Cooks, R. G., & Williams, D. H. (1968). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society. [Link]
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FTIR characteristic peaks of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
An In-Depth Guide to the Spectroscopic Signature of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol via FTIR Analysis
This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list. It offers a predictive breakdown of the molecule's vibrational modes, grounded in the established spectroscopic behavior of its constituent functional groups. We will compare its anticipated spectral features with those of related structural analogs to provide a robust framework for compound identification and characterization.
Deconstructing the Molecular Architecture
To accurately predict the FTIR spectrum, we must first analyze the structure of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol. The molecule is a composite of several key functional groups, each contributing distinct vibrational signatures.
-
Primary Alcohol (-CH₂OH): The terminal ethanol moiety features a hydroxyl group, which is a powerful dipole and participates in hydrogen bonding.
-
Aryl-Alkyl Ether (-O-CH₂): An ether linkage connects the pyrazole ring to the ethanol sidechain. The aromatic nature of the pyrazole ring influences the C-O-C bond vibrations.
-
Substituted Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its in-ring bond vibrations (C=C, C=N, C-N) and C-H vibrations are characteristic.
-
Benzyl Group (C₆H₅-CH₂-): A monosubstituted benzene ring attached to the pyrazole nitrogen. This group contributes aromatic C=C and C-H vibrations, including distinct out-of-plane bending modes.
Below is a diagram illustrating the key functional domains of the molecule.
Caption: Functional group domains within 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol.
Predicted FTIR Characteristic Peaks: A Quantitative Summary
The following table synthesizes the expected characteristic absorption bands for 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol. The wavenumber ranges and assignments are derived from established spectral data for alcohols, ethers, and aromatic heterocyclic systems.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Associated Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Primary Alcohol[1][2][3][4] |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Benzyl Ring & Pyrazole Ring[5][6] |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch | Ethanol & Benzyl -CH₂-[4] |
| 1600 - 1450 | Medium to Weak (multiple bands) | C=C and C=N Ring Stretch | Benzyl Ring & Pyrazole Ring[6][7] |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether[8][9] |
| ~1050 | Strong | C-O Stretch / Sym. C-O-C Stretch | Primary Alcohol / Ether[1][2][4] |
| 900 - 675 | Medium to Strong | Aromatic C-H Out-of-Plane Bend | Benzyl Ring (Monosubstituted)[6] |
In-Depth Spectral Analysis and Comparison
The Hydroxyl and C-H Stretching Region (4000 - 2800 cm⁻¹)
The most prominent feature in this region will be a strong and broad absorption band between 3500-3200 cm⁻¹. This is the classic signature of an O-H stretching vibration in a sample capable of intermolecular hydrogen bonding, unequivocally indicating the presence of the alcohol group.[2][3][10] Its broadness is a direct result of the varying strengths of hydrogen bonds within the sample matrix.[10]
Just above 3000 cm⁻¹, a series of weaker, sharper peaks are expected from the C-H stretching of the aromatic rings (benzyl and pyrazole).[6] Immediately below 3000 cm⁻¹, medium-intensity peaks will arise from the aliphatic C-H stretching of the methylene (-CH₂-) groups in both the benzyl and ethanol components.[4]
The Fingerprint Region (1600 - 600 cm⁻¹): The Key to Identification
This region is information-rich and crucial for confirming the complete molecular skeleton.
-
Aromatic Ring Stretching (1600 - 1450 cm⁻¹): A series of bands of variable intensity will appear here, corresponding to the C=C stretching vibrations within the benzene ring and the mixed C=C and C=N stretching of the pyrazole ring.[6][7]
-
The Ether Signature (1300 - 1000 cm⁻¹): This is a critical region for confirming the ether linkage. Aryl alkyl ethers typically display two strong absorption bands.[8][9] We predict a strong, sharp band around 1250 cm⁻¹ due to the asymmetric C-O-C stretching vibration. A second strong band for the symmetric stretch is expected near 1040 cm⁻¹.
-
The Alcohol C-O Stretch: Primary alcohols exhibit a strong C-O stretching band between 1075-1000 cm⁻¹.[1] Therefore, the peak around 1050 cm⁻¹ will likely be an intense, possibly broadened band resulting from the overlap of the primary alcohol C-O stretch and the symmetric ether C-O-C stretch.
-
Aromatic Out-of-Plane Bending (900 - 675 cm⁻¹): The benzyl group, being a monosubstituted benzene ring, will produce strong absorption bands in this region from C-H out-of-plane ("oop") bending. The presence of strong peaks around 770-730 cm⁻¹ and 720-680 cm⁻¹ would be highly indicative of this substitution pattern.[6]
Comparative Analysis: Differentiating from Structural Alternatives
To appreciate the unique spectral signature of the target molecule, we compare it with two plausible alternatives.
-
Alternative 1: Benzyl Alcohol: This simpler molecule lacks the pyrazole and ether components. While it would show the broad O-H stretch (~3300 cm⁻¹), aromatic C-H and C=C peaks, and the monosubstituted bending pattern, it would be critically missing the strong, characteristic C-O-C ether stretching bands around 1250 cm⁻¹.[8][11][12]
-
Alternative 2: 1-Benzyl-1H-pyrazole: This precursor lacks the entire 4-(oxy)-ethanol side chain. Its spectrum would show the aromatic and benzyl C-H stretches and the ring stretching bands. However, it would be completely devoid of the strong, broad O-H stretch from the alcohol and the intense C-O-C and C-O stretching bands of the ether and alcohol groups.[7]
The simultaneous presence of the broad O-H band, the strong aryl-alkyl ether band at ~1250 cm⁻¹, and the monosubstituted aromatic bending pattern provides a unique and definitive fingerprint for 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol describes the use of a modern FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and reliable method for analyzing solid or liquid samples.
Objective: To obtain a clean, reproducible infrared spectrum of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., equipped with a diamond or germanium crystal)
-
Sample of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol (solid or oil)
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol or Acetone)
-
Lint-free wipes (e.g., Kimwipes)
Methodology:
-
System Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.
-
Purge the sample compartment with dry air or nitrogen, if available, to reduce interference from atmospheric water vapor and CO₂.
-
-
Background Collection (Self-Validation Step):
-
Causality: A background scan measures the ambient spectrum (atmosphere, instrument optics, and ATR crystal) and is essential for obtaining the true spectrum of the sample. It is subtracted from the sample scan.
-
Ensure the ATR crystal surface is impeccably clean. Wipe with a lint-free tissue dampened with isopropanol and allow it to fully evaporate.
-
Lower the ATR press to ensure consistent contact pressure for both background and sample scans.
-
Acquire the background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Raise the ATR press. Place a small amount of the sample (a few milligrams is sufficient) onto the center of the ATR crystal.
-
Lower the press arm to apply firm and consistent pressure. This ensures good optical contact between the sample and the crystal, which is critical for a strong signal.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum using the same scan parameters (number of scans, resolution) as the background.
-
The instrument software will automatically perform the background subtraction, displaying the final absorbance or transmittance spectrum.
-
-
Data Analysis & Cleaning:
-
Examine the collected spectrum. The baseline should be flat.
-
Label the significant peaks with their wavenumbers.
-
Thoroughly clean the ATR crystal and press tip with solvent and a lint-free wipe to prevent cross-contamination.
-
Conclusion
The structural confirmation of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol by FTIR spectroscopy relies on the concurrent identification of several key vibrational signatures. A successful analysis will unequivocally show: (1) a strong, broad O-H stretch characteristic of an alcohol, (2) strong, sharp bands in the 1300-1000 cm⁻¹ region indicative of both an aryl-alkyl ether and a primary alcohol, and (3) a combination of aromatic stretching and bending modes that confirm the presence of the substituted pyrazole and benzyl rings. This multi-feature verification provides a high degree of confidence in the compound's identity.
References
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Fernández, G. IR spectrum: Ethers. Retrieved from [Link]
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-
Fernández, G. IR Spectrum: Alcohols and Phenols. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Elemental Analysis of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
For researchers and professionals in the field of drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. Elemental analysis remains a fundamental technique for verifying the empirical formula of a synthesized compound, thereby confirming its purity and identity. This guide provides an in-depth comparison of the elemental analysis data for 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol and related pyrazole derivatives, supported by a detailed experimental protocol and a discussion on ensuring data integrity.
The Critical Role of Elemental Analysis in Compound Verification
Before a compound can advance through the drug discovery pipeline, its elemental composition must be unequivocally confirmed. This quantitative technique determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample.[1] The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between these values provides strong evidence for the compound's structure and purity.[2] In an era dominated by spectroscopic techniques, elemental analysis provides orthogonal and essential validation.
Comparative Elemental Composition of Pyrazole Derivatives
The following table presents the theoretical elemental composition of our target compound, 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol, alongside two structurally related alternatives. This comparative data is invaluable for researchers working with a library of similar compounds, as it highlights the expected variations in elemental percentages based on minor structural modifications.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon (Theoretical) | % Hydrogen (Theoretical) | % Nitrogen (Theoretical) |
| 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol | C₁₂H₁₄N₂O₂ | 218.26 | 66.04% | 6.47% | 12.84% |
| 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol[3] | C₁₂H₁₄N₂O | 202.26 | 71.26% | 6.98% | 13.85% |
| 2-(1-Pyrazolyl)benzyl Alcohol[4] | C₁₀H₁₀N₂O | 174.20 | 68.95% | 5.79% | 16.08% |
Note: Theoretical values are calculated based on the molecular formulas of the respective compounds.
Experimental Protocol: CHN Combustion Analysis
The most prevalent method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis.[1][5] This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resultant gases are then quantitatively analyzed to determine the elemental composition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried, homogenous sample into a tin capsule using a calibrated microbalance. The use of tin capsules facilitates complete combustion by raising the temperature within the combustion tube to over 1700°C.[6]
-
For liquid or volatile samples, use a sealed container appropriate for the elemental analyzer's autosampler to prevent contamination.[6]
-
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.
-
-
Combustion:
-
Reduction and Gas Separation:
-
The combustion gases are passed through a reduction chamber containing copper to remove excess oxygen and reduce nitrogen oxides to elemental nitrogen.[7]
-
The resulting mixture of CO₂, H₂O, and N₂ is then carried by a helium stream through a gas chromatography (GC) column, which separates the individual gases.[8]
-
-
Detection and Data Analysis:
Workflow for Elemental Analysis
Caption: Workflow of CHN Combustion Analysis.
Ensuring Trustworthiness: The Pillars of Method Validation
To ensure the reliability of elemental analysis data, the analytical method must be validated. This involves demonstrating that the procedure is suitable for its intended purpose. Key validation parameters include:
-
Accuracy: The closeness of the experimental value to the true value. This is typically assessed by analyzing a certified reference material.
-
Precision: The degree of agreement among a series of measurements of the same homogenous sample.
-
Specificity: The ability to accurately measure the analyte in the presence of other components.
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte over a defined range.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
For publication in most chemistry journals, the experimental elemental analysis values are expected to be within ±0.4% of the theoretical values to confirm sufficient purity.[2]
Conclusion
Elemental analysis is an indispensable tool in the arsenal of the drug development professional. The data it provides is fundamental to the confirmation of a compound's identity and purity. By adhering to a validated protocol, such as the combustion analysis method detailed in this guide, and understanding the acceptable tolerances for experimental results, researchers can ensure the integrity of their findings and make confident decisions in the advancement of new chemical entities.
References
- EOLSS. ELEMENTAL ANALYSIS. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
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- Wikipedia. Elemental analysis.
- Measurlabs. (2023, August 15). Comparison of Elemental Analysis Techniques.
- Sigma-Aldrich. 2-(1-Pyrazolyl)benzyl Alcohol | 741717-59-9.
- National Center for Biotechnology Information.
- Sigma-Aldrich. 2-(1-Pyrazolyl)benzyl Alcohol | 741717-59-9.
- National Center for Biotechnology Information. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. PubChem.
- Royal Society of Chemistry. (2021, December 21).
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A Senior Application Scientist's Guide to Structural Confirmation: O- vs. N-Substituted Pyrazoles
Introduction: The Regioisomeric Challenge in Pyrazole Synthesis
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold of blockbuster drugs like Celecoxib and Rimonabant.[1] Its prevalence stems from its unique electronic properties and its ability to act as a versatile building block for more complex heterocyclic systems.[2][3] However, the synthesis of substituted pyrazoles, particularly from asymmetric 1,3-dicarbonyl precursors, frequently presents a critical challenge: the potential for regioisomerism.[4] The reaction of a substituted hydrazine with an asymmetric diketone can theoretically yield two different N-substituted pyrazole isomers. Furthermore, under certain conditions, rearrangement or reaction at an oxygen atom can lead to the formation of O-substituted isomers.
Given that biological activity is exquisitely sensitive to molecular structure, the unambiguous confirmation of substituent placement—whether on a nitrogen or an oxygen atom—is not merely an academic exercise; it is a fundamental requirement for advancing a drug development program. This guide provides an in-depth comparison of the key analytical techniques used to definitively distinguish between O- and N-substituted pyrazole isomers, grounded in experimental data and field-proven insights.
The Analytical Workflow: An Orthogonal Approach
No single technique is sufficient for absolute structural proof. A robust confirmation relies on an orthogonal approach, where evidence from multiple, independent analytical methods converges on a single, unambiguous structure. The typical workflow involves moving from broad characterization to definitive connectivity and spatial arrangement.
Caption: Key diagnostic HMBC correlations for isomer confirmation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (<5 Å), regardless of their bonding. [5][6] * For N-Methylpyrazole: A clear NOE correlation will be observed between the N-CH₃ protons and the H5 proton of the pyrazole ring, confirming their spatial proximity. [4][7] * For O-Methoxypyrazole: Due to the geometry and the C-O-C bond angle, an NOE between the O-CH₃ protons and the H5 proton is highly unlikely or absent.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. [7]Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. If a broad signal between 10-14 ppm is observed, it may indicate an N-H proton, suggesting an unsubstituted pyrazole. This can be confirmed by adding a drop of D₂O, which will cause the N-H signal to disappear. [7][8]3. ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and relaxation delay may be needed to ensure quantitative accuracy for all carbon signals. [9]4. HSQC Acquisition: Run a standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker) to correlate each proton with its directly attached carbon. This helps in assigning the signals from the 1D spectra. [10][11]5. HMBC Acquisition: Run a standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker). This experiment typically requires more scans than an HSQC to achieve a good signal-to-noise ratio. Analyze the spectrum for the key 2- and 3-bond correlations described above. [7][12]6. NOESY Acquisition (Optional but Recommended): If ambiguity remains, acquire a 2D NOESY spectrum to confirm through-space proximity between the substituent and ring protons.
Mass Spectrometry (MS): Corroborating Evidence from Fragmentation
Mass spectrometry provides the molecular weight (confirming the molecular formula) and, crucially, offers structural clues through fragmentation patterns. O- and N-substituted isomers will fragment in distinct ways upon ionization.
Causality Behind Fragmentation Differences:
The fragmentation of a molecule in a mass spectrometer is dictated by the weakest bonds and the stability of the resulting fragments. The N-N bond in the pyrazole ring is a known point of cleavage. [13]For an N-substituted pyrazole, fragmentation pathways often involve this ring cleavage. For an O-substituted pyrazole, the C-O ether linkage provides an alternative, energetically favorable fragmentation pathway (alpha-cleavage or loss of the alkoxy group), leading to a different set of daughter ions.
| Isomer Type | Expected Key Fragmentation Pathways | Common Fragments / Neutral Losses |
| N-Substituted | - Cleavage of the N-N bond. [13] - Loss of the substituent at the N1 position. - Expulsion of stable neutral molecules like HCN or N₂ from the ring. [14][15] | - [M - R]⁺ (Loss of N-substituent) - [M - HCN]⁺˙ - [M - H - N₂]⁺ |
| O-Substituted | - Alpha-cleavage at the C-O ether bond. [16] - Loss of the alkoxy group (-OR) as a radical. - Fragmentation initiated by loss of CO from the heterocyclic system. [17] | - [M - R]⁺ (Loss of alkyl group from ether) - [M - OR]⁺ - [M - CO]⁺˙ |
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce the sample via a suitable method (e.g., GC-MS for volatile compounds, direct infusion ESI-MS for less volatile compounds).
-
High-Resolution MS (HRMS): Obtain a high-resolution mass spectrum to confirm the elemental composition and verify that the isomers have the same molecular formula.
-
MS/MS Fragmentation: Select the molecular ion ([M]⁺˙ or [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Pattern Analysis: Analyze the resulting daughter ions and neutral losses, comparing them against the expected patterns for N- and O-substituted pyrazoles.
Ancillary Techniques: Building a Complete Picture
While NMR and MS are the primary tools, other techniques can provide valuable supporting data.
-
Infrared (IR) Spectroscopy: While often not definitive on its own, IR can be a quick check. An O-substituted pyrazole will show a characteristic C-O stretching band (typically in the 1250-1000 cm⁻¹ region), which would be absent in the N-substituted isomer.
-
X-Ray Crystallography: This is the gold standard for structural elucidation, providing an unambiguous 3D map of the molecule. [18]If a single crystal of suitable quality can be grown, its analysis will definitively resolve any structural or isomeric questions. [4]
Conclusion
The structural confirmation of O- versus N-substituted pyrazoles is a critical step in chemical and pharmaceutical research. A multi-technique, orthogonal approach is essential for an unambiguous assignment. While 1D NMR and MS provide strong initial evidence, the definitive confirmation of connectivity is best achieved through 2D NMR experiments, particularly HMBC , which directly maps the bonding framework. NOESY provides powerful secondary confirmation of spatial relationships. By understanding the causality behind the experimental choices and the expected outcomes for each isomer, researchers can confidently and efficiently elucidate the correct structure, ensuring the integrity and validity of their subsequent work.
References
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). Molecules. Available at: [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Scientific Research Publishing. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Available at: [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Magnetic Resonance in Chemistry. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). Molecules. Available at: [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Asian Journal of Chemistry. Available at: [Link]
-
The mass spectra of some pyrazole compounds. (1970). Organic Mass Spectrometry. Available at: [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. Available at: [Link]
-
Structure Elucidation of a Pyrazolop[2][19]yran Derivative by NMR Spectroscopy. (2007). Journal of the Chinese Chemical Society. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. Available at: [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry. Available at: [Link]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. (n.d.). ACS Omega. Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. (1998). Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2001). New Journal of Chemistry. Available at: [Link]
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On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). Molecules. Available at: [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). Molecules. Available at: [Link]
-
1H-Pyrazole, 1-methyl-. (n.d.). PubChem. Available at: [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). RSC Advances. Available at: [Link]
-
1H NMR chemical shift ppm table. (n.d.). University of Puget Sound. Available at: [Link]
-
HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Available at: [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry. Available at: [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). Organometallics. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]
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Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts. Available at: [Link]
-
Nuclear Overhauser effect. (n.d.). Wikipedia. Available at: [Link]
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
Executive Safety Summary & Hazard Logic
Status: Research Chemical / Bioactive Intermediate Primary Hazard Class: WARNING (Irritant / Harmful)
As a Senior Application Scientist, I must emphasize that while specific toxicological data for 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol may be sparse, its structural components—a pyrazole ring, a benzyl group, and an ethanol tail—dictate a rigorous safety approach. We apply the Precautionary Principle : treat this substance as a bioactive kinase inhibitor intermediate capable of systemic absorption until proven otherwise.
The "Why" Behind the PPE
-
Skin Absorption Risk: The ethanol moiety increases polarity and solubility, potentially facilitating dermal absorption of the bioactive pyrazole core.
-
Sensitization Potential: Pyrazole derivatives are known sensitizers. Repeated trace exposure can lead to hypersensitivity.
-
Physical State: Likely a viscous oil or low-melting solid. This reduces inhalation risk compared to volatiles but increases the risk of surface contamination and transfer to mucous membranes.
Core Hazard Assignments (derived from structural analogs):
PPE Specification Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select equipment based on your specific operation.
| Protection Zone | Component | Specification (Minimum Requirement) | Scientific Rationale |
| Hand (Routine) | Gloves | Nitrile (NBR) Thickness: ≥ 5 mil (0.12 mm)Standard: ASTM D6978 | Nitrile provides excellent resistance to the organic backbone. Latex is prohibited due to rapid degradation by organic intermediates. |
| Hand (High Risk) | Double Gloving | Inner: 4 mil Nitrile (Bright Color)Outer: 8 mil Nitrile (Dark Color) | "Color-indicator" system. If the outer glove breaches, the bright inner glove alerts you immediately. |
| Respiratory | Mask/Respirator | N95 or P100 (if solid/dust)Half-mask w/ OV Cartridge (if heated) | While low volatility is expected, heating or aerosolizing requires Organic Vapor (OV) filtration to prevent mucosal irritation. |
| Eye/Face | Eyewear | Chemical Splash Goggles (Indirect Vent)ANSI Z87.1+ | Safety glasses are insufficient for liquid/oil handling where "run-off" can bypass side shields. |
| Body | Lab Coat | Poly-cotton (High neck) or Tyvek® (for spills) | Cotton absorbs; Tyvek repels. Use Tyvek if handling >100g or liquid volumes. |
Operational Protocols: The "Self-Validating" Workflow
Safety is not just what you wear; it is how you move. This protocol uses a Check-Execute-Verify loop to ensure integrity.
Phase A: Engineering Controls (Primary Barrier)
-
Ventilation: All open-vessel handling must occur inside a certified Chemical Fume Hood.
-
Airflow Check: Verify face velocity is between 80–120 fpm before uncapping the vial.
-
Surface Protection: Line the hood surface with plastic-backed absorbent pads (absorbent side up) to capture micro-droplets.
Phase B: Donning & Doffing (The Critical Failure Point)
Most exposures occur not during handling, but during the removal of contaminated PPE.
Diagram 1: PPE Workflow Logic
This logic gate ensures you are correctly equipped before and after the experiment.
Caption: Operational workflow determining PPE intensity based on physical state, enforcing an integrity check before handling.
Phase C: Handling Technique
-
The "Clean/Dirty" Hand Rule: Designate your dominant hand as "Dirty" (handles the chemical vial/spatula) and your non-dominant hand as "Clean" (operates hood sash, notebook, pen).
-
Glove Change Trigger: If any visible splash occurs on the glove, treat it as a breach.
Emergency Response & Disposal
Spill Management (Liquid/Oil)
Do not use paper towels immediately. Paper towels increase surface area for evaporation.
-
Isolate: Close the fume hood sash. Alert nearby personnel.
-
Armor Up: Wear double nitrile gloves and a Tyvek apron.
-
Absorb: Cover the spill with a non-combustible absorbent (Vermiculite or Sand).
-
Collect: Scoop the slurry into a wide-mouth jar.
-
Clean: Wipe the surface with a soap/water solution, followed by an ethanol wipe to solubilize organic residues.
Disposal Plan
-
Classification: Hazardous Chemical Waste (Organic).
-
Segregation: Do not mix with oxidizers (e.g., nitric acid) or strong bases.
-
Labeling: Must clearly state: "Contains Pyrazole Derivative - Potential Irritant/Bioactive."
Diagram 2: Emergency Decision Matrix
Follow this logic in the event of an accidental release.
Caption: Decision matrix for spill response, prioritizing evacuation for large or uncontained spills.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
